TAS2R14 agonist-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H9F6N5 |
|---|---|
Molekulargewicht |
373.26 g/mol |
IUPAC-Name |
N-[2-(2H-tetrazol-5-yl)phenyl]-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H9F6N5/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13-23-25-26-24-13/h1-7,22H,(H,23,24,25,26) |
InChI-Schlüssel |
NATAYMPNRLKDFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of TAS2R14 agonist-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of TAS2R14 agonist-1, a potent partial agonist of the human bitter taste receptor 2R14. This document details the chemical properties, a plausible synthesis pathway, and the analytical and functional characterization of this compound.
Chemical and Pharmacological Properties
This compound is a synthetic small molecule designed as a potent and selective agonist for the bitter taste receptor TAS2R14.[1][2] TAS2R14 is a G protein-coupled receptor (GPCR) expressed not only in taste buds but also in various extra-oral tissues, including the respiratory system, where its activation can lead to bronchodilation, making it a potential therapeutic target for asthma and chronic obstructive pulmonary disease.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine | [4] |
| CAS Number | 2439115-08-7 | |
| Molecular Formula | C₁₅H₉F₆N₅ | |
| Molecular Weight | 373.26 g/mol |
Table 2: Pharmacological Data for this compound
| Assay | Parameter | Value | Reference |
| Calcium Imaging | EC₅₀ | 116.6 ± 23.6 nM | |
| IP₁ Accumulation | EC₅₀ | 100 nM | [1] |
| cAMP Accumulation | EC₅₀ | 180 nM |
Synthesis of this compound
The synthesis of this compound is based on the structural modification of flufenamic acid, a known TAS2R14 agonist. The following protocol is a plausible synthetic route derived from related syntheses of similar compounds.
Synthesis Workflow
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocol
Step 1: Buchwald-Hartwig Amination
-
To a solution of 2-chloro-4-(trifluoromethyl)-6-methylpyrimidine and 2-aminobenzonitrile in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).
-
Add a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-110 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate amine.
Step 2: Tetrazole Formation
-
Dissolve the intermediate amine from Step 1 in a suitable solvent (e.g., toluene or DMF).
-
Add sodium azide and a proton source (e.g., triethylamine hydrochloride or ammonium chloride).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours to facilitate the [2+3] cycloaddition.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with an aqueous acid solution (e.g., dilute HCl) to neutralize any remaining azide and protonate the tetrazole.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude this compound.
Step 3: Purification
-
Purify the crude product from Step 2 by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Chemical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Analytical Characterization of this compound
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the aromatic and methyl protons of the pyrimidine and phenyl rings, and the tetrazole proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 374.08). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).
-
Mass Spectrometry (MS): Analyze the purified compound using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
Functional Characterization: In Vitro Assays
The biological activity of this compound is determined through cell-based assays that measure the activation of the TAS2R14 receptor.
TAS2R14 Signaling Pathway
Caption: Simplified signaling pathway of TAS2R14 activation by an agonist.
Experimental Workflow for Functional Assays
Caption: General workflow for in vitro functional characterization of this compound.
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration upon TAS2R14 activation.
Protocol:
-
Cell Culture: Culture HEK293T cells stably expressing human TAS2R14 and a promiscuous G-protein (e.g., Gα16gust44) in a suitable medium.
-
Cell Seeding: Seed the cells into 96-well or 384-well black, clear-bottom plates and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Signal Measurement: Use a fluorescence plate reader or a fluorescent microscope to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately start recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and normalize it to the maximum response. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
IP₁ Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP₁), a downstream product of phospholipase C activation.
Protocol:
-
Cell Culture and Seeding: Follow the same procedure as for the calcium imaging assay.
-
Compound Stimulation: Add serial dilutions of this compound to the cells and incubate for a specific period at 37°C in the presence of LiCl (to inhibit IP₁ degradation).
-
Cell Lysis and Detection: Lyse the cells and perform a homogeneous time-resolved fluorescence (HTRF) assay using a commercially available IP-One kit according to the manufacturer's instructions.
-
Data Analysis: Measure the HTRF signal and calculate the concentration of IP₁ produced. Plot the IP₁ concentration against the logarithm of the agonist concentration to determine the EC₅₀ value.
cAMP Accumulation Assay
This assay measures the inhibition of cyclic AMP (cAMP) production, as TAS2R14 can couple to inhibitory G proteins (Gαi).
Protocol:
-
Cell Culture and Seeding: Use HEK293T cells co-expressing TAS2R14 and the G protein α-subunit gustducin (GNAT3).
-
Forskolin Stimulation: Pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce a baseline level of cAMP.
-
Compound Addition: Add serial dilutions of this compound and incubate for a defined time at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF, ELISA, or a bioluminescence resonance energy transfer (BRET)-based sensor (e.g., CAMYEL).
-
Data Analysis: Quantify the decrease in cAMP levels relative to the forskolin-stimulated control. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the EC₅₀ value.
References
The Intracellular Activation Mechanism of TAS2R14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of agonists targeting the bitter taste receptor TAS2R14. TAS2R14, a member of the G protein-coupled receptor (GPCR) superfamily, has garnered significant attention for its role not only in taste perception but also in a variety of extra-oral physiological processes, including immune responses and bronchodilation, making it a compelling target for drug discovery.[1][2] This document details the receptor's signaling pathways, summarizes quantitative data for various agonists, outlines key experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: An Intracellular Affair
Unlike many Class A GPCRs where ligands bind in an extracellular or transmembrane "orthosteric" pocket, recent cryo-electron microscopy (cryo-EM) studies have revealed a distinct activation mechanism for TAS2R14.[1][3] The canonical orthosteric site in TAS2R14 is often occupied by a cholesterol molecule.[4] Consequently, many known agonists, including the potent synthetic agonist "compound 28.1" and the non-steroidal anti-inflammatory drug (NSAID) Flufenamic acid (FFA), bind to an intracellular, allosteric binding pocket. This intracellular engagement is a key feature of TAS2R14 activation.
Upon agonist binding to this intracellular site, TAS2R14 undergoes a conformational change that facilitates the activation of associated G proteins. The primary G protein coupled to TAS2Rs is gustducin (a complex of Gα-gustducin, Gβ, and Gγ subunits). However, TAS2R14 has been shown to couple to other G protein subtypes as well, including Gαi and Gαq.
The activation of the G protein initiates a canonical signaling cascade:
-
G Protein Dissociation: The activated Gα subunit dissociates from the Gβγ dimer.
-
PLCβ2 Activation: The released Gβγ subunits activate the enzyme phospholipase C β2 (PLCβ2).
-
Second Messenger Generation: PLCβ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This sharp increase in intracellular Ca²⁺ is the hallmark of TAS2R14 activation and the primary readout in many functional assays.
In specific tissues, this calcium signal can lead to diverse physiological outcomes. For instance, in human airway smooth muscle cells, the rise in intracellular Ca²⁺ activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to membrane hyperpolarization and muscle relaxation (bronchodilation).
Quantitative Agonist Activity
The potency of various TAS2R14 agonists has been characterized primarily through in vitro cell-based assays measuring intracellular calcium mobilization. The half-maximal effective concentration (EC₅₀) is the most common metric used to quantify agonist activity.
| Agonist | Chemical Class | EC₅₀ (nM) | Efficacy (% of reference) | Reference Compound | Notes |
| Compound 28.1 | Flufenamic Acid Analog | 72 | 129% | Flufenamic Acid | A highly potent and efficacious synthetic agonist. |
| Flufenamic Acid (FFA) | NSAID | 238 | 100% | - | A commonly used reference agonist for TAS2R14. |
| Compound 11 | Flufenamic Acid Analog | 117 | Not Reported | Flufenamic Acid | A derivative of FFA with improved potency. |
| Ritonavir | HIV Protease Inhibitor | Micromolar range | Not Reported | - | Activates multiple TAS2Rs; EC₅₀ is in the µM range. |
| Aristolochic Acid | Nitrophenanthrene Carboxylic Acid | Not Reported | ~400% (at 30 µM) | Baseline Fluorescence | Elicits a strong fluorescence response in calcium assays. |
| Oleuropein Aglycon | Secoiridoid | Not Reported | ~140% (at 100 µM) | Baseline Fluorescence | A natural product agonist. |
| Diphenhydramine (DPD) | Antihistamine | >50-100 fold below 200 µM | Full Agonist | - | Shows biased agonism, causing less long-term downregulation. |
Experimental Protocols
The primary method for quantifying TAS2R14 activation is the cell-based calcium mobilization assay .
Protocol: In Vitro Calcium Mobilization Assay
1. Cell Line and Transfection:
- Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
- Plasmids: Cells are co-transfected with three key plasmids:
- A plasmid encoding the human TAS2R14 receptor.
- A plasmid for a chimeric G protein, typically Gα16gust44 . This promiscuous G protein is engineered to couple GPCRs to the PLCβ pathway, ensuring a robust calcium signal regardless of the receptor's native G protein preference.
- A plasmid encoding a fluorescent calcium sensor, such as GCaMP6s or by using a fluorescent dye like Fluo-4 AM . These sensors exhibit increased fluorescence upon binding to Ca²⁺.
2. Cell Culture and Plating:
- Transfected cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
- For the assay, cells are plated into 96-well plates and grown to a suitable confluency.
3. Agonist Preparation:
- Agonist compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Serial dilutions are prepared in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations for generating dose-response curves.
4. Assay Procedure:
- The cell culture medium is removed, and the cells are washed with the assay buffer.
- If using a dye like Fluo-4 AM, the cells are incubated with the dye to allow it to enter the cells and be cleaved into its active, calcium-sensitive form.
- The plate is placed into a fluorescence plate reader (e.g., FLIPR - Fluorescent Imaging Plate Reader).
- A baseline fluorescence reading is taken before the addition of the agonist.
- The prepared agonist solutions are automatically added to the wells.
- The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
5. Data Analysis:
- The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F), expressed as ΔF/F (%).
- Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.
- The EC₅₀ values and maximum efficacy (Emax) are calculated by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.
Visualizing the Mechanism
TAS2R14 Signaling Pathway
Caption: Canonical signaling pathway of TAS2R14 activation.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a cell-based calcium mobilization assay.
References
The Unseen Palate: A Technical Guide to the Biological Function of TAS2R14 Activation in Extra-Oral Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bitter taste receptors (TAS2Rs), a family of G protein-coupled receptors (GPCRs), were once thought to be confined to the oral cavity, serving as a primary defense against ingesting toxic substances. However, accumulating evidence reveals their widespread expression in numerous extra-oral tissues, where they act as versatile chemosensors mediating a host of physiological responses. Among the 25 human TAS2Rs, TAS2R14 is notable for its promiscuity, recognizing over 150 structurally diverse agonists, and its high expression levels in various non-gustatory tissues.[1][2][3][4] This technical guide provides an in-depth exploration of the biological functions of TAS2R14 activation outside the tongue, detailing its signaling pathways, physiological roles in key systems, and its burgeoning potential as a therapeutic target. We consolidate quantitative data, outline key experimental methodologies, and visualize complex pathways to offer a comprehensive resource for professionals in biomedical research and drug development.
Expression Profile of TAS2R14 in Extra-Oral Tissues
TAS2R14 is one of the most abundantly and widely expressed bitter taste receptors in non-gustatory systems.[5] Its transcripts and protein have been identified in a diverse array of tissues, suggesting a broad physiological significance beyond taste perception.
| Tissue/System | Cell Type | Expression Level | Key Findings & References |
| Respiratory System | Human Airway Smooth Muscle (HASM) Cells | High | Among the most highly expressed TAS2Rs in HASM, at levels higher than the β2-adrenergic receptor. |
| Bronchial Epithelial Cells (Normal & Cystic Fibrosis) | High | Consistently high expression in both NuLi-1 (normal) and CuFi-1 (CF) cell lines. | |
| Sinonasal Epithelial Cilia | Present | Co-localizes with TAS2R38; activated by flavones. | |
| Gastrointestinal (GI) Tract | Jejunum, Colon, Stomach, Intestinal Epithelium | High | Exhibits the highest expression levels among TAS2Rs in various GIT segments. |
| Enteroendocrine Cells (HuTu-80, NCI-H716) | Present | Activation induces the release of enterohormones like CCK and GLP-1. | |
| Immune System | Lymphocytes, Mast Cells, Macrophages | Present | Expressed in various immune cells, suggesting a role in modulating immune and inflammatory responses. |
| Cardiovascular System | Heart (Myocytes, Fibroblasts) | High | TAS2R14 is the most expressed TAS2R in human heart tissue. |
| Pulmonary Artery Smooth Muscle (PASM) | High | High transcript levels detected. | |
| Urogenital System | Testis, Spermatozoa, Myometrium | Present | Implicated in male fertility and myometrial relaxation. |
| Nervous System | Brain | Present | Expressed in healthy brain tissue; downregulation observed in early stages of neurodegenerative disease. |
| Other Tissues | Thyroid, Skin, Adipose Tissue | Present | Found in the thyroid, skin, and human subcutaneous adipose tissue. |
Signaling Pathways of TAS2R14 Activation
TAS2R14 activation initiates a cascade of intracellular events, primarily through G protein-dependent pathways. While the core mechanism is conserved, downstream effectors and ultimate physiological outcomes are highly tissue-specific.
The Canonical G Protein-PLCβ Pathway
In both taste and most extra-oral cells, TAS2R14 couples to a heterotrimeric G protein. Agonist binding triggers the dissociation of the Gα subunit from the Gβγ dimer. The released Gβγ complex activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). In human airway smooth muscle, this signaling is sensitive to pertussis toxin, confirming the involvement of the Gαi family of G proteins (specifically Gαi1, Gαi2, and Gαi3), rather than the canonical taste G protein, Gα-gustducin, which is found at very low levels in these cells.
Caption: Canonical TAS2R14 signaling cascade.
Specialized Bronchodilation Pathway in Human Airway Smooth Muscle (HASM)
While TAS2R14 activation in HASM cells also elevates [Ca²⁺]i, this alone does not explain the profound relaxation effect, especially since bronchoconstrictive agonists also raise [Ca²⁺]i. Research has elucidated a novel downstream pathway specific to HASM relaxation. This pathway involves the destabilization and severing of filamentous actin (F-actin).
The key steps are:
-
Par3-PLCβ Interaction: TAS2R14 activation leads to the Gβγ-PLCβ complex associating with the polarity protein Partitioning Defective 3 (Par3).
-
LIMK Inhibition: The Par3-PLCβ complex inhibits LIM domain kinase (LIMK).
-
Cofilin Activation: Inhibition of LIMK prevents the phosphorylation of cofilin. Dephosphorylated cofilin is the active form of the protein.
-
F-actin Severing: Activated cofilin severs F-actin filaments, leading to actin cytoskeleton depolymerization.
-
Muscle Relaxation: This disruption of the actin cytoskeleton is a primary mechanism leading to HASM relaxation and bronchodilation.
This entire process is dependent on the initial Gαi-mediated Ca²⁺ release, as blocking it inhibits cofilin dephosphorylation.
Caption: Actin-mediated relaxation pathway in airway smooth muscle.
Physiological Functions & Quantitative Data
Respiratory System: A Novel Bronchodilator Target
The most well-characterized extra-oral function of TAS2R14 is the profound relaxation of human airway smooth muscle (HASM). This effect makes TAS2R14 a promising therapeutic target for obstructive airway diseases like asthma and COPD.
-
Mechanism: As detailed above, the relaxation is not mediated by cAMP, but by a Gαi-PLCβ-Ca²⁺-Par3-LIMK-cofilin pathway that results in F-actin depolymerization.
-
Potency: TAS2R14 activation can induce bronchodilation that is more potent than that achieved by conventional β2-adrenergic receptor agonists.
-
Innate Immunity: In sinonasal epithelial cells, TAS2R14 activation by flavones stimulates innate immune responses, highlighting a role in defending against respiratory pathogens.
Table 1: Potency of TAS2R14 Agonists
| Agonist | Agonist Class | Cell Type | Assay | EC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Flufenamic acid | NSAID | HEK293T | Calcium Imaging | 0.238 | |
| Diphenhydramine (DPD) | Antihistamine | HASM | [Ca²⁺]i Response | ~250 (concentration used) | |
| Aristolochic acid | Natural Compound | HEK293T | IP1 Accumulation | - | |
| Compound 28.1 | Synthetic | HEK293T | Receptor Activation | ~6x more potent than flufenamic acid |
| Various 2-aminopyridines | Synthetic | HEK293T | IP1 Accumulation | < 1 µM (for 12 compounds) | |
Gastrointestinal Tract: Modulating Metabolism and Immunity
TAS2R14 is highly expressed along the GI tract, where it acts as a luminal chemosensor influencing hormone secretion, motility, and innate immunity.
-
Enterohormone Secretion: In enteroendocrine cell lines (e.g., HuTu-80), TAS2R14 activation stimulates the release of glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK). These hormones play critical roles in regulating glucose homeostasis, appetite, and gastric emptying.
-
Innate Immunity: TAS2R14 is expressed in various gut epithelial cells, including Paneth and goblet cells, suggesting it participates in detecting microbial products and modulating antimicrobial peptide secretion and mucin homeostasis.
Immune System: A Role in Host Defense
Beyond localized effects in the airways and gut, TAS2R14 is expressed on systemic immune cells and contributes to innate immunity.
-
Mast Cell Inhibition: Activation of TAS2Rs, including TAS2R14, can inhibit the IgE-dependent release of histamine from human mast cells, suggesting an anti-inflammatory role.
-
Pathogen Sensing: TAS2Rs can detect bacterial quorum-sensing molecules, triggering immune responses like nitric oxide production and enhanced ciliary activity to clear pathogens.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate TAS2R14 function.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This is the primary functional assay to confirm receptor activation.
-
Objective: To measure the increase in cytosolic free calcium following agonist stimulation.
-
Methodology:
-
Cell Culture: Human cells expressing TAS2R14 (e.g., primary HASM cells, or HEK293T cells stably expressing the receptor) are cultured on glass-bottom dishes.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside.
-
Imaging: The dish is mounted on an inverted fluorescence microscope equipped with a camera.
-
Stimulation: A baseline fluorescence is recorded. A solution containing the TAS2R14 agonist is then added to the cells.
-
Data Acquisition: Fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, cells are excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is calculated, which corresponds to the [Ca²⁺]i.
-
Analysis: The peak change in fluorescence (or ratio) after agonist addition is quantified. Dose-response curves are generated to calculate EC₅₀ values.
-
F-actin/G-actin Ratio Assay
This assay quantifies changes in the actin cytoskeleton.
-
Objective: To determine if TAS2R14 activation leads to the depolymerization of filamentous actin (F-actin) into globular actin (G-actin).
-
Methodology:
-
Cell Treatment: Cultured HASM cells are treated with a TAS2R14 agonist (e.g., diphenhydramine) or a control vehicle for a specified time.
-
Lysis and Fractionation: Cells are lysed with a buffer that stabilizes both F-actin and G-actin. The lysate is centrifuged at high speed (e.g., >100,000 x g) to separate the F-actin (pellet) from the G-actin (supernatant).
-
Western Blotting: The pellet and supernatant fractions are resuspended in sample buffer, resolved by SDS-PAGE, and transferred to a membrane.
-
Detection: The membrane is probed with an antibody specific for actin.
-
Quantification: The intensity of the actin bands in the F-actin and G-actin fractions is measured using densitometry. The ratio of F-actin to G-actin is calculated and compared between agonist-treated and control cells. A decrease in the ratio indicates F-actin depolymerization.
-
siRNA-Mediated Gene Knockdown
This technique is used to confirm the role of specific proteins in a signaling pathway.
-
Objective: To reduce the expression of a target protein (e.g., Par3, cofilin, Gαi2) and observe the effect on TAS2R14-mediated responses.
-
Methodology:
-
siRNA Design: Small interfering RNAs (siRNAs) specifically targeting the mRNA of the protein of interest are designed or obtained commercially. A non-targeting (scrambled) siRNA is used as a control.
-
Transfection: HASM cells are transfected with the specific or control siRNA using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Verification: The efficiency of the knockdown is confirmed by Western blotting or qRT-PCR to measure the target protein or mRNA levels, respectively.
-
Functional Assay: The transfected cells are then used in a functional assay (e.g., calcium imaging, magnetic twisting cytometry for cell stiffness, or F-actin/G-actin assay) to determine if the loss of the target protein ablates the response to a TAS2R14 agonist.
-
Caption: A typical experimental workflow for siRNA knockdown studies.
Therapeutic Potential and Conclusion
The diverse expression and functional roles of TAS2R14 in extra-oral tissues position it as a highly attractive target for drug development.
-
Asthma and COPD: The potent bronchodilatory effects of TAS2R14 agonists offer a novel, cAMP-independent mechanism to treat airway obstruction. The development of selective and potent agonists, such as 2-aminopyrimidine derivatives, is an active area of research.
-
Gastrointestinal and Metabolic Disorders: By modulating the release of GLP-1 and other enterohormones, TAS2R14 agonists could potentially be explored for the management of type 2 diabetes and obesity.
-
Infectious and Inflammatory Diseases: Its role in innate immunity in the respiratory tract, GI system, and on immune cells suggests that modulating TAS2R14 activity could help bolster host defense or mitigate inflammatory responses.
References
- 1. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of TAS2R14 Agonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of agonists for the human bitter taste receptor 2R14 (TAS2R14). TAS2R14 is a G protein-coupled receptor (GPCR) notable for its exceptional promiscuity, recognizing over 150 structurally diverse bitter compounds.[1] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system, making it a compelling target for therapeutic drug development. This guide delves into the quantitative SAR data of known agonists, detailed experimental protocols for assessing TAS2R14 activation, and the underlying signaling pathways.
Molecular Architecture and Agonist Binding
Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of TAS2R14's structure and how it interacts with agonists. Contrary to the conventional mechanism of agonist binding in many GPCRs, TAS2R14 exhibits a unique binding mode. Its orthosteric binding pocket, the site typically occupied by endogenous ligands, is occupied by cholesterol.[2][3] Bitter agonists, on the other hand, bind to an intracellular allosteric site.[2][3] This dual-site interaction model, with cholesterol acting as a potential modulator, helps to explain the receptor's ability to be activated by a vast array of chemically diverse compounds. Cryo-EM structures have revealed that potent agonists like aristolochic acid, flufenamic acid, and compound 28.1 all bind to these intracellular pockets, suggesting a distinct activation mechanism for this receptor.
Quantitative Structure-Activity Relationship (SAR) Data
The promiscuity of TAS2R14 is evident in the wide range of chemical scaffolds that can elicit an agonistic response. The following tables summarize the quantitative data for a selection of TAS2R14 agonists, providing a basis for understanding the chemical features that govern potency.
High-Potency Synthetic Agonists
A focused effort in medicinal chemistry has led to the development of highly potent and selective TAS2R14 agonists. "TAS2R14 agonist-1" is identified as compound 32 from a study by Di Pizio et al., a potent partial agonist. An even more potent agonist, compound 28.1 , has also been developed.
| Compound Name | Assay Type | EC50 (nM) | Emax (%) | Reference |
| This compound (Compound 32) | Calcium Imaging | 116.6 ± 23.6 | 66.7 | |
| IP1 Accumulation | 100 | 83 | ||
| cAMP Inhibition | 180 | 61 | ||
| Compound 28.1 | IP1 Accumulation | 72 | 129 |
Flufenamic Acid and Its Derivatives
Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized agonist of TAS2R14 and has served as a lead compound for the development of more potent analogs. The following table presents SAR data for a series of flufenamic acid derivatives from a calcium imaging assay.
| Compound Number | R1 | R2 | R3 | EC50 (nM) | Emax (%) |
| Flufenamic Acid | H | H | 3-CF3 | 237.8 ± 12.9 | 100.0 ± 4.6 |
| 10 | H | H | 3-ethyl | 993.4 ± 97.1 | 81.9 ± 8.3 |
| 11 | H | H | 4-CF3 | 258.1 ± 13.9 | 91.5 ± 2.6 |
| 12 | H | H | 4-aminophenyl | 846.1 ± 69.9 | 105.5 ± 3.8 |
| 13 | H | H | 4-benzyloxy | 344.2 ± 33.1 | 103.1 ± 4.4 |
| 14 | 4-F | H | 4-benzyloxy | 473.0 ± 59.5 | 96.0 ± 3.1 |
| 15 | H | H | 4-benzyloxyphenyl | 516.0 ± 47.8 | 85.2 ± 3.7 |
| 16 | 4-F | H | 4-benzyloxyphenyl | 896.0 ± 111.7 | 84.7 ± 2.5 |
| 17 | H | 2-Cl | 3-CF3 | 955.3 ± 94.0 | 77.5 ± 1.9 |
| 18 | 4-F | 2-Cl | 3-CF3 | n.d. | 83.7 ± 3.4 |
| 20 | H | H | 3-CF3 (linker mod.) | n.d. | 39.6 ± 3.9 |
| 22 | H | H | 3-CF3 (linker mod.) | n.d. | 37.8 ± 4.8 |
| 28 | H | H | 3-ethyl (tetrazole) | 515.1 ± 52.7 | 94.3 ± 6.2 |
| 29 | H | H | H (tetrazole) | 320.5 ± 17.5 | 87.1 ± 6.4 |
| 30 | H | H | 4-benzyloxyphenyl (tetrazole) | 504.3 ± 20.8 | 80.4 ± 5.6 |
| 31 | H | H | 3-CF3 (tetrazole) | 171.5 ± 23.6 | 115.6 ± 4.1 |
| 32 (this compound) | H | H | 3,5-bis(CF3) (tetrazole) | 116.6 ± 23.6 | 66.7 ± 11.6 |
Data adapted from Di Pizio et al., Cell Mol Life Sci, 2020.n.d. = not determined.
Structurally Diverse TAS2R14 Agonists
The remarkable promiscuity of TAS2R14 is highlighted by its activation by a wide array of structurally diverse compounds.
| Agonist | Assay Type | EC50 (µM) | Reference |
| Flufenamic Acid | G-protein Dissociation | 8.85 ± 2.52 | |
| Aristolochic Acid | Calcium Imaging | ~1-10 | |
| Ritonavir | Calcium Imaging | Micromolar range | |
| Quinine | Calcium Imaging | Responsive at 1000 µM | |
| Diphenhydramine | Calcium Imaging | Full agonist |
Signaling Pathway of TAS2R14 Activation
TAS2R14 is a canonical GPCR that primarily signals through the G protein gustducin (Gαgust). Upon agonist binding to the intracellular allosteric site, a conformational change in the receptor leads to the activation of gustducin. The activated Gα subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which is the hallmark of TAS2R activation and the primary readout in many functional assays.
References
In Silico Modeling of Agonist Binding to the Bitter Taste Receptor TAS2R14: A Technical Guide
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction of agonists with the human bitter taste receptor 2R14 (TAS2R14). TAS2R14 is a G protein-coupled receptor (GPCR) notable for its promiscuity, recognizing a wide array of chemically diverse bitter compounds.[1][2][3][4] Understanding the molecular basis of this broad-spectrum recognition is crucial for both fundamental research in taste perception and for applied fields such as drug development, where off-target bitterness can be a significant issue.[1]
This document details the common in silico approaches, including homology modeling, molecular docking, and molecular dynamics simulations, that are employed to elucidate the structural and energetic aspects of agonist-TAS2R14 binding. It is intended for researchers, scientists, and drug development professionals with an interest in GPCR modeling and structure-based drug design.
Homology Modeling of the TAS2R14 Receptor
Due to the historical challenges in crystallizing GPCRs, homology modeling has been a cornerstone for obtaining structural insights into TAS2R14. Although cryo-electron microscopy (cryo-EM) structures have recently become available, homology models remain valuable for studying the receptor's dynamics and for situations where specific conformations or complexes are not experimentally resolved.
Experimental Protocol: Multi-Template Homology Modeling
A robust approach to modeling TAS2R14 involves using multiple templates to build the receptor's structure, followed by refinement of challenging regions like the extracellular loops.
-
Template Selection : The amino acid sequence of human TAS2R14 is retrieved from a protein database such as UniProt (accession number Q9NYV8). BLAST or similar sequence alignment tools are used to search the Protein Data Bank (PDB) for suitable template structures. Due to the low sequence identity of TAS2R14 with non-taste GPCRs, a multi-template approach is often preferred.
-
Model Building : Software such as MODELLER is used for the core model building. This involves aligning the TAS2R14 sequence with the selected template sequences and constructing a three-dimensional model based on the templates' coordinates.
-
Loop Refinement : Extracellular loops, particularly ECL2, are highly flexible and often poorly resolved in template structures. Specialized algorithms like Rosetta Kinematic Closure can be employed for de novo loop modeling to achieve a more accurate conformation.
-
Model Validation : The quality of the generated homology model is assessed using various tools:
-
Stereochemical Quality : Programs like MolProbity are used to check for proper bond lengths, angles, and to identify potential steric clashes.
-
Ramachandran Plot Analysis : This is used to evaluate the conformational feasibility of the protein backbone.
-
Molecular Dynamics (MD) Simulations : The stability of the model embedded in a lipid bilayer is assessed through MD simulations. A stable model will exhibit minimal deviation from its initial structure over the simulation time.
-
Comparison with Experimental Structures : With the recent availability of TAS2R14 cryo-EM structures (e.g., PDB IDs: 8XQP, 8RQL, 9IIW), homology models can be validated by comparing the overall fold, transmembrane helix packing, and the geometry of the binding pocket.
-
Table 1: Example Templates for TAS2R14 Homology Modeling
| PDB ID | Receptor Name | Resolution (Å) |
| 5A8E | β1 adrenergic receptor | 2.70 |
| 6A93 | Serotonin 2A receptor | 3.00 |
| 8IY5 | Endothelin ETB receptor | 2.80 |
| 7CKY | Dopamine receptor D2 | 2.89 |
This table is a representative example based on templates used in published studies.
Molecular Docking of Agonists to TAS2R14
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying key interacting residues and understanding the binding mode of agonists.
Experimental Protocol: Agonist Docking
The following protocol outlines a typical docking workflow, using flufenamic acid, a known potent agonist of TAS2R14, as an example.
-
Receptor Preparation : The TAS2R14 model (either from homology modeling or a cryo-EM structure) is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing the transmembrane region, where most GPCR ligands bind. The Protein Preparation Wizard in software suites like Schrödinger is commonly used for this purpose.
-
Ligand Preparation : The 3D structure of the agonist (e.g., flufenamic acid) is generated and optimized to its lowest energy conformation. This step also involves generating possible ionization states at physiological pH.
-
Docking Simulation : A docking program, such as Glide, is used to place the ligand into the defined binding site of the receptor. The program samples a wide range of ligand conformations and orientations, scoring them based on a scoring function that estimates the binding affinity. Induced Fit Docking (IFD) can also be used to allow for flexibility in both the ligand and the receptor's side chains in the binding pocket, which can provide a more accurate prediction of the binding mode.
-
Pose Analysis and Selection : The resulting docking poses are analyzed based on their docking scores and visual inspection of the interactions with the receptor. Plausible poses are those that exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the binding pocket.
Table 2: Key Interacting Residues in the TAS2R14 Binding Pocket for Various Agonists
| Agonist | Interacting Residues | Interaction Type |
| Flufenamic Acid | W89 (3.32), H94 (3.37), F243 (6.51), F247 (6.55) | π-π stacking, π-cation, Hydrogen bond |
| Papaverine | W89 (3.32), H94 (3.37), F243 (6.51), F247 (6.55) | π-π stacking, π-cation, Hydrogen bond |
| Ritonavir | Residues in both orthosteric and allosteric sites | Not fully elucidated, involves multiple sites |
| Cholesterol | Occupies the orthosteric site in some structures | Hydrophobic interactions |
Note: The superscripts refer to the Ballesteros-Weinstein numbering scheme for GPCRs. The information is compiled from multiple studies. Recent studies have also revealed the existence of a second, intracellular binding pocket for some agonists like flufenamic acid.
Molecular Dynamics (MD) Simulations and Binding Energy Calculations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the binding pose.
Experimental Protocol: MD Simulation and MM-GBSA
-
System Setup : The docked agonist-TAS2R14 complex is embedded in a model lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
MD Simulation : The system is subjected to a simulation of typically 100-200 nanoseconds using software like GROMACS or AMBER. The simulation calculates the trajectory of atoms over time by integrating Newton's equations of motion.
-
Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and the ligand. The interactions between the ligand and the receptor are also monitored throughout the simulation.
-
Binding Free Energy Calculation : The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often used to estimate the binding free energy of the ligand to the receptor. This method calculates the energy of the complex and the individual components (receptor and ligand) to derive the binding energy.
Table 3: Quantitative Data for Selected TAS2R14 Agonists
| Agonist | EC50 (nM) | Emax (% of control) |
| Flufenamic Acid | 270 - 340 | 100 |
| Ligand 11 (Flufenamic acid derivative) | 100 - 190 | ~100 |
| Ligand 31 (Flufenamic acid derivative) | 100 - 190 | ~100 |
| Ligand 32 (Flufenamic acid derivative) | 180 - 440 | ~100 |
Data extracted from functional assays on flufenamic acid and its derivatives.
TAS2R14 Signaling Pathway and In Silico Workflow Visualizations
Upon agonist binding, TAS2R14 undergoes a conformational change that facilitates the activation of a heterotrimeric G protein, typically gustducin in taste cells. This initiates a downstream signaling cascade.
TAS2R14 Signaling Pathway
The canonical signaling pathway for TAS2R14 involves the following steps:
-
An agonist binds to the TAS2R14 receptor.
-
The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the G protein gustducin.
-
The α-subunit of gustducin exchanges GDP for GTP and dissociates from the βγ-subunits.
-
The dissociated βγ-subunits activate phospholipase Cβ2 (PLCβ2).
-
PLCβ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of Ca²⁺ into the cytoplasm.
-
The increase in intracellular Ca²⁺ concentration triggers downstream cellular responses.
Caption: Canonical signaling pathway of the TAS2R14 bitter taste receptor.
In Silico Modeling Workflow
The following diagram illustrates the comprehensive workflow for the in silico modeling of agonist binding to TAS2R14.
Caption: A comprehensive workflow for in silico modeling of TAS2R14 agonist binding.
Conclusion
In silico modeling provides a powerful and indispensable toolkit for investigating the structural and functional aspects of agonist binding to the broadly tuned bitter taste receptor, TAS2R14. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, it is possible to gain detailed insights into the binding modes of diverse agonists, identify key interacting residues, and rationalize structure-activity relationships. The recent availability of experimental structures further enhances the predictive power of these computational models. This integrated approach not only advances our fundamental understanding of bitter taste perception but also provides a robust framework for the rational design of novel TAS2R14 modulators for therapeutic and industrial applications.
References
- 1. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Binding Pocket of the Broadly Tuned Human Bitter Taste Receptor TAS2R14 by Chemical Modification of Cognate Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Flufenamic Acid as a Scaffold for TAS2R14 Agonist Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human bitter taste receptor, TAS2R14, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target beyond its role in taste perception. Expressed in extra-oral tissues such as airway smooth muscle, TAS2R14's activation can lead to bronchodilation, presenting a promising avenue for treating conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Flufenamic acid (FFA), a non-steroidal anti-inflammatory drug (NSAID), is a well-characterized and potent agonist of TAS2R14, activating the receptor at sub-micromolar concentrations[3][4]. Its established pharmacological profile and chemical tractability make it an excellent scaffold for the rational design and discovery of novel, more potent, and selective TAS2R14 agonists[3].
This technical guide provides an in-depth overview of the use of flufenamic acid as a foundational structure for TAS2R14 agonist development. It includes quantitative data on FFA and its analogs, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and discovery workflows.
Data Presentation: Potency and Efficacy of TAS2R14 Agonists
The development of novel agonists from the flufenamic acid scaffold has yielded compounds with significantly improved potency and efficacy. Structure-activity relationship (SAR) studies have been crucial in identifying key molecular modifications that enhance interaction with TAS2R14. The following table summarizes quantitative data for flufenamic acid and its notable analogs.
| Compound | Assay Type | EC50 Value | Maximum Efficacy (% of FFA) | Reference(s) |
| Flufenamic Acid (FFA) | Calcium Imaging | 238 nM | 100% | |
| IP-One HTRF | 270 nM | 100% | ||
| cAMP BRET | 340 nM | 100% | ||
| Compound 11 | IP-One HTRF | 100 - 190 nM | Substantial Activity | |
| cAMP BRET | 180 - 440 nM | Substantial Activity | ||
| Compound 31 | IP-One HTRF | 100 - 190 nM | Substantial Activity | |
| cAMP BRET | 180 - 440 nM | Substantial Activity | ||
| Compound 32 | IP-One HTRF | 100 - 190 nM | Partial Agonist | |
| cAMP BRET | 180 - 440 nM | Partial Agonist | ||
| Compound 28.1 | IP-One HTRF | 72 nM | 129% |
Table 1: Comparative potency and efficacy of Flufenamic Acid and its analogs as TAS2R14 agonists. EC50 values represent the concentration required to elicit a half-maximal response.
Signaling Pathways and Experimental Workflows
Understanding the TAS2R14 signaling cascade and the drug discovery workflow is fundamental for developing novel agonists.
TAS2R14 Signaling Pathway
Activation of TAS2R14 by an agonist like flufenamic acid initiates a canonical GPCR signaling cascade involving G proteins and downstream second messengers. In airway smooth muscle cells, this culminates in muscle relaxation.
Caption: TAS2R14 canonical signaling pathway in airway smooth muscle cells.
Iterative Workflow for Agonist Discovery
The discovery of novel TAS2R14 agonists from the flufenamic acid scaffold follows an iterative cycle of computational design, chemical synthesis, and biological testing. This process allows for the continuous refinement of both the chemical structures and the predictive models.
Caption: Iterative workflow for the discovery of novel TAS2R14 agonists.
Experimental Protocols
Reliable and reproducible in-vitro assays are critical for screening and characterizing new compounds. The following protocols are based on methodologies cited in TAS2R14 research.
Calcium Imaging Assay (FLIPR)
This is a primary high-throughput screening method to measure the increase in intracellular calcium ([Ca²⁺]i) following TAS2R activation.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells stably expressing TAS2R14 and a chimeric G protein (e.g., Gα16gust44) are commonly used to couple the receptor to the calcium signaling pathway.
-
Cell Culture and Plating:
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
For TAS2R14 expression, induce cells overnight with tetracycline (0.5 µg/mL) where applicable.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to ~80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (2.5 mM) to prevent dye leakage.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 1-2 hours at 37°C in the dark.
-
Wash the cells twice with an assay buffer (e.g., C1-buffer: 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose, pH 7.4).
-
-
Fluorometric Measurement:
-
Place the plate into an automated fluorometric imaging plate reader (FLIPR).
-
Prepare test compounds (flufenamic acid analogs) at various concentrations in the assay buffer.
-
Record a baseline fluorescence for a set period (e.g., 10-20 seconds).
-
Automatically add the test compounds to the wells and monitor the change in fluorescence intensity over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to a reference agonist (e.g., flufenamic acid) and a vehicle control.
-
Plot dose-response curves and calculate EC50 values using a nonlinear regression model.
-
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the PLC pathway, providing a stable and robust measure of receptor activation.
-
Cell Culture and Transfection:
-
Culture HEK 293T cells to ~80% confluency.
-
Transiently co-transfect the cells with cDNAs for TAS2R14 and a promiscuous G protein such as Gαqi5-HA (a Gαq protein modified to couple with Gαi-linked receptors).
-
Plate the transfected cells into 96-well or 384-well plates.
-
-
Assay Protocol:
-
Perform the assay according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).
-
Remove the culture medium and add the stimulation buffer containing the test compounds at various concentrations.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) and normalize the data.
-
Generate dose-response curves and determine EC50 values as described for the calcium assay.
-
cAMP Inhibition Assay (BRET)
This assay is used to investigate coupling to Gαi/o proteins, like the native gustducin, by measuring the inhibition of cAMP production.
-
Cell Culture and Transfection:
-
Co-transfect HEK 293T cells with cDNAs for TAS2R14, the native alpha subunit of gustducin (GNAT3), and a cAMP biosensor (e.g., the BRET-based sensor CAMYEL).
-
-
Assay Protocol:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Simultaneously add the test compounds at various concentrations.
-
Incubate for a defined period.
-
Add the BRET substrate (e.g., coelenterazine-h).
-
-
Data Acquisition and Analysis:
-
Measure the two BRET emission wavelengths on a microplate reader.
-
Calculate the BRET ratio, which is inversely proportional to the intracellular cAMP level.
-
Determine the inhibitory effect of the agonists on forskolin-induced cAMP production and calculate IC50 or EC50 values from the dose-response curves.
-
References
- 1. Discovery of 2-Aminopyrimidines as Potent Agonists for the Bitter Taste Receptor TAS2R14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS2R14 - Wikipedia [en.wikipedia.org]
- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Cryo-EM Structure of TAS2R14 in Complex with Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cryo-electron microscopy (cryo-EM) structures of the human bitter taste receptor TAS2R14 in complex with various agonists. TAS2R14, a member of the G protein-coupled receptor (GPCR) superfamily, is notable for its promiscuity, recognizing over 100 structurally diverse bitter compounds.[1][2] Recent breakthroughs in cryo-EM have provided unprecedented insights into its activation mechanism, revealing a unique mode of ligand recognition that challenges conventional GPCR pharmacology.[1][3][4] This document summarizes key structural findings, quantitative data, experimental methodologies, and signaling pathways to serve as a comprehensive resource for researchers in sensory biology and drug discovery.
Core Findings from Cryo-EM Studies
Cryo-EM structures of TAS2R14 have revealed several key features that distinguish it from other GPCRs. Multiple independent labs have resolved its structure in complex with different agonists and G proteins, including gustducin and Gi1. A consistent and surprising finding is the presence of a cholesterol molecule in the orthosteric binding pocket, a site typically occupied by agonists in class A GPCRs. In contrast, bitter agonists have been found to bind to an allosteric site located on the intracellular side of the receptor. This suggests a distinct activation mechanism for TAS2R14.
The identified intracellular binding pocket accommodates a variety of ligands, which helps to explain the receptor's broad-spectrum recognition of chemically diverse compounds. The binding of agonists to this intracellular site, in conjunction with the presence of cholesterol, appears to stabilize the receptor in an active conformation, facilitating G protein coupling and signal transduction.
Data Presentation
Table 1: Cryo-EM Structures of Human TAS2R14 Complexes
| PDB ID | Agonist(s) | G Protein | Resolution (Å) | Key Findings | Reference |
| 9IJ9 | None (Apo) | Gi | 2.70 | Structure of the receptor in its inactive state coupled to Gi. | |
| 8XQP | Cholesterol | - | - | Cholesterol occupies the orthosteric binding pocket. | |
| 8RQL | Flufenamic Acid (FFA) | Gustducin | - | FFA binds to both an orthosteric and an intracellular allosteric site in the absence of cholesterol. | |
| 9IIW | Agonist-2 | - | 3.15 | Ligand binding in the extracellular pocket. | |
| - | Aristolochic Acid, Flufenamic Acid, Compound 28.1 | Gustducin, Gi1 | - | Agonists bind to intracellular pockets, suggesting a distinct activation mechanism. Cholesterol is observed in the orthosteric site. | |
| - | Ritonavir (modeled) | - | - | Computational modeling suggests ritonavir can bind to both orthosteric and allosteric sites. |
Table 2: Agonist Functional Data
| Agonist | EC50 (µM) | Assay Type | Reference |
| Ritonavir | Micromolar range | Calcium Mobilization | |
| Flufenamic Acid | - | - |
Further quantitative binding affinity data (e.g., Kd, Ki) from biophysical assays were not extensively detailed in the initial search results.
Experimental Protocols
The determination of the cryo-EM structures of TAS2R14 involved a series of complex biochemical and biophysical techniques. Below is a generalized workflow compiled from the methodologies described in the cited literature.
Protein Expression and Purification
-
Construct Generation: The human TAS2R14 gene is cloned into an appropriate expression vector, often with modifications to enhance stability, such as the inclusion of a C-terminal fusion partner like GFP or a cleavable affinity tag (e.g., His-tag, FLAG-tag).
-
Expression System: The receptor is typically expressed in insect cells (Spodoptera frugiperda, Sf9) using the baculovirus expression system. This system is well-suited for producing high yields of functional membrane proteins.
-
Cell Culture and Infection: Sf9 cells are grown in suspension to a high density and then infected with the recombinant baculovirus. Cells are harvested at a specific time post-infection to maximize protein expression.
-
Membrane Preparation and Solubilization: Cell pellets are lysed, and the membranes containing the receptor are isolated by ultracentrifugation. The receptor is then solubilized from the membranes using a mild detergent, such as lauryl maltose neopentyl glycol (LMNG), often supplemented with cholesteryl hemisuccinate (CHS) to maintain stability.
-
Affinity Chromatography: The solubilized receptor is purified using affinity chromatography. For instance, a resin with immobilized anti-FLAG antibodies is used to capture the FLAG-tagged receptor. The receptor is then eluted by competition with a FLAG peptide.
-
Size-Exclusion Chromatography (SEC): The purified receptor is further subjected to SEC to separate the monomeric, properly folded receptor from aggregates and other impurities. The elution profile is monitored by UV absorbance and fluorescence to identify the desired fractions.
Complex Formation
-
G Protein Preparation: The heterotrimeric G protein (e.g., gustducin or Gi1) is expressed and purified separately. The Gα subunit is often expressed in E. coli, while the Gβγ dimer is expressed in insect cells.
-
Complex Assembly: The purified TAS2R14 is incubated with the purified G protein heterotrimer in the presence of the desired agonist and apyrase (to hydrolyze any GTP and promote a stable complex). This mixture is incubated to allow for the formation of the TAS2R14-agonist-G protein complex.
-
Final Purification: The entire complex is then purified by SEC to isolate the stable, monodisperse complex for cryo-EM analysis.
Cryo-EM Sample Preparation and Data Acquisition
-
Grid Preparation: A small volume of the purified complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice.
-
Microscopy: The frozen grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios) operating at 300 kV. Automated data collection software is used to acquire a large number of movies of the particle-containing areas of the grid using a direct electron detector.
Image Processing and 3D Reconstruction
-
Movie Correction: The raw movies are subjected to motion correction to correct for beam-induced sample movement, and the frames are aligned and summed to produce a single micrograph with improved signal-to-noise ratio.
-
CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated.
-
Particle Picking: Individual particle images are automatically selected from the micrographs.
-
2D and 3D Classification: The particle images are subjected to several rounds of 2D and 3D classification to remove junk particles and to sort the remaining particles into homogenous classes representing different conformational states of the complex.
-
3D Reconstruction and Refinement: A high-resolution 3D map is generated from the final set of particles. This map is then subjected to refinement procedures to improve its resolution and quality.
-
Model Building and Validation: An atomic model of the TAS2R14-agonist-G protein complex is built into the cryo-EM density map. The model is then refined and validated to ensure it accurately represents the experimental data.
Signaling Pathways and Experimental Workflows
TAS2R14 Signaling Pathway
The canonical signaling pathway for bitter taste receptors like TAS2R14 involves the activation of the G protein gustducin. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit of gustducin. This leads to the dissociation of the Gα-GTP and Gβγ subunits. The released Gβγ dimer activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, which ultimately results in neurotransmitter release and the perception of a bitter taste.
Caption: TAS2R14 signaling cascade upon agonist binding.
Cryo-EM Structure Determination Workflow
The process of determining the cryo-EM structure of a GPCR complex like TAS2R14 is a multi-step workflow that begins with biochemical preparation and culminates in the generation of an atomic model.
Caption: Workflow for cryo-EM structure determination of TAS2R14.
Agonist Binding and Receptor Activation
The cryo-EM structures suggest a unique mechanism of activation for TAS2R14, where an endogenous molecule (cholesterol) occupies the orthosteric pocket, and exogenous agonists bind to an intracellular allosteric site to induce the active conformation.
Caption: Logical relationship of ligand binding and TAS2R14 activation.
References
An In-depth Technical Guide to Allosteric vs. Orthosteric Binding of TAS2R14 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human bitter taste receptor 2R14 (TAS2R14) is a class A G protein-coupled receptor (GPCR) renowned for its remarkable promiscuity, recognizing over 100 structurally diverse bitter compounds.[1] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system and immune cells, where it modulates physiological processes such as bronchodilation and innate immunity.[2][3] This broad therapeutic potential has spurred significant interest in understanding the molecular mechanisms of TAS2R14 activation. Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have revealed a unique activation mechanism involving both orthosteric and allosteric binding sites. This technical guide provides a comprehensive overview of the current understanding of allosteric versus orthosteric binding of agonists to TAS2R14, with a focus on quantitative data, experimental methodologies, and signaling pathways.
The Dual Binding Pockets of TAS2R14: A Structural Overview
Cryo-EM studies have elucidated the three-dimensional structure of TAS2R14, revealing two distinct ligand binding sites: a canonical orthosteric binding pocket (OBP) and an intracellular allosteric site .[1][4]
-
Orthosteric Binding Pocket: In a departure from typical GPCRs where the OBP binds endogenous agonists, in TAS2R14, this site is occupied by a cholesterol molecule. This endogenous cholesterol is suggested to act as an orthosteric agonist, maintaining the receptor in a semi-active state, primed for activation by allosteric modulators. The OBP is located within the transmembrane (TM) bundle, a canonical position for ligand binding in class A GPCRs.
-
Intracellular Allosteric Site: A structurally diverse array of bitter agonists bind to a novel allosteric site located on the intracellular side of the receptor. This pocket is situated between the receptor and its coupled G protein, playing a critical role in the formation of the signaling complex. The existence of this intracellular site explains how TAS2R14 can be activated by a wide range of chemically distinct compounds.
Interestingly, some agonists, such as the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid (FFA), have been shown to exhibit a dual binding mode, occupying both the orthosteric and the intracellular allosteric pockets. This suggests a complex interplay between the two sites in modulating receptor activation.
Quantitative Analysis of TAS2R14 Agonist Activity
The functional activity of TAS2R14 agonists is typically quantified by their potency (EC50) and efficacy (Emax) in cell-based assays. The following tables summarize the available quantitative data for prominent TAS2R14 agonists.
| Agonist | Assay Type | Cell Line | G Protein | EC50 (µM) | Emax (% of control) | Reference(s) |
| Flufenamic Acid (FFA) | Calcium Mobilization | HEK293T | Gα16gust44 | 0.238 | >90 | |
| IP-One HTRF | HEK293T | Gαqi5-HA | 0.270 | Not Reported | ||
| cAMP BRET | HEK293T | GNAT3 | 0.340 | Not Reported | ||
| G-protein Dissociation | HEK293 | Gustducin | 8.85 | Not Reported | ||
| Ritonavir | Calcium Mobilization | HEK293 | Gα16gust44 | 30.35 | Not Reported | |
| Aristolochic Acid | Calcium Mobilization | HEK293-TAS2R14-G16gust44 | G16gust44 | 2.0 | Not Reported | |
| Compound 28.1 | IP-One | Not Specified | Not Specified | 0.072 | 129 | |
| Saikosaponin b | Calcium Mobilization | HEK293-TAS2R14-G16gust44 | G16gust44 | 4.9 | Not Reported |
Table 1: Potency and Efficacy of Selected TAS2R14 Agonists. This table provides a comparative summary of the functional activity of key TAS2R14 agonists determined by various in vitro assays.
| Agonist | Assay Type | EC50 (µM) | Reference(s) |
| Lopinavir | Calcium Mobilization | 24.89 (for TAS2R1), 18.97 (for TAS2R13) | |
| Ritonavir | Calcium Mobilization | 78.56 (for TAS2R1), 49.88 (for TAS2R8), 9.73 (for TAS2R13), 30.35 (for TAS2R14) |
Table 2: EC50 Values of Anti-HIV Drugs on Various Bitter Taste Receptors. This table highlights the broader activity profile of ritonavir compared to lopinavir on multiple TAS2Rs.
TAS2R14 Signaling Pathways
Activation of TAS2R14, like other bitter taste receptors, initiates a canonical G protein-mediated signaling cascade. The receptor couples to the G protein gustducin (in taste cells) or other Gi protein subtypes (in extra-oral tissues). This leads to the dissociation of the Gα and Gβγ subunits. The liberated Gβγ dimer activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is the hallmark of TAS2R activation and the primary readout in many functional assays.
References
- 1. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Bitter taste receptor activation by cholesterol and an intracellular tastant | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to TAS2R14 and its Agonists in Bitter Taste Perception
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human bitter taste receptor TAS2R14, its role in sensory perception and extra-oral physiology, and the mechanisms of its activation by various agonists. It includes detailed summaries of quantitative data, experimental protocols for studying the receptor, and visualizations of key signaling pathways and experimental workflows.
Introduction to TAS2R14
Taste receptor type 2 member 14 (TAS2R14) is a G protein-coupled receptor (GPCR) primarily known for its role in the perception of bitter taste[1]. Encoded by the TAS2R14 gene on chromosome 12, it is one of 25 known human TAS2Rs[1][2]. TAS2R14 is distinguished by its remarkable promiscuity, capable of recognizing hundreds of chemically diverse bitter compounds, including many clinical drugs[3][4]. Beyond its expression in taste receptor cells on the tongue and palate, TAS2R14 is found in various extra-oral tissues, such as the respiratory system, gastrointestinal tract, and even the brain, suggesting a broader physiological significance beyond taste perception. Its functions in these tissues are an active area of research, with potential therapeutic applications in conditions like asthma, where its activation leads to bronchodilation.
The Role of TAS2R14 in Bitter Taste Perception
The sensation of bitterness is a crucial defense mechanism, preventing the ingestion of potentially toxic substances. When a bitter compound, or agonist, binds to TAS2R14 on the surface of taste receptor cells, it initiates an intracellular signaling cascade that culminates in the transmission of a nerve signal to the brain, which is then interpreted as a bitter taste.
Recent structural studies using cryo-electron microscopy have revealed unexpected complexities in how TAS2R14 is activated. A cholesterol molecule has been observed occupying the orthosteric binding pocket, which is the typical binding site for agonists in many GPCRs. Potent agonists, in contrast, have been found to bind to an intracellular, allosteric site, suggesting a distinct activation mechanism for this receptor. This dual-ligand binding mode, with cholesterol in the orthosteric pocket and the agonist in an intracellular allosteric site, appears to be a key feature of TAS2R14 function.
TAS2R14 Signaling Pathway
The canonical signaling pathway for TAS2R14, like other TAS2Rs, involves the activation of a heterotrimeric G protein.
-
Agonist Binding and Receptor Activation : A bitter agonist binds to TAS2R14, causing a conformational change in the receptor.
-
G Protein Coupling and Activation : The activated receptor couples to its cognate G protein, primarily gustducin (a G protein α-subunit, Gα-gustducin, and a βγ-subunit complex). This coupling promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits.
-
Downstream Effector Activation : The liberated Gβγ subunit activates phospholipase Cβ2 (PLCβ2).
-
Second Messenger Production : PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release : IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Cellular Response : The increase in intracellular calcium concentration ultimately leads to neurotransmitter release and the transmission of a signal to the brain via gustatory nerves.
In extra-oral tissues where gustducin expression is low, TAS2R14 may couple to other G proteins, such as Gαi, to mediate its effects.
// Nodes Agonist [label="Bitter Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; TAS2R14 [label="TAS2R14", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G Protein (Gustducin)\nGαβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_alpha [label="Gα-GTP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G_betagamma [label="Gβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCb2 [label="PLCβ2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_release [label="Ca²⁺ Release", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_response [label="Cellular Response\n(Neurotransmitter Release)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Agonist -> TAS2R14 [label="Binds"]; TAS2R14 -> G_protein [label="Activates"]; G_protein -> G_alpha; G_protein -> G_betagamma; G_betagamma -> PLCb2 [label="Activates"]; PLCb2 -> IP3 [label="Cleaves PIP2 to"]; PLCb2 -> DAG [label=" "]; PIP2 -> PLCb2 [style=dashed]; IP3 -> ER [label="Binds to receptor on"]; ER -> Ca2_release; Ca2_release -> Cell_response [label="Triggers"]; } .dot Caption: Canonical TAS2R14 signaling pathway.
TAS2R14 Agonists: A Quantitative Overview
A wide array of compounds are known to activate TAS2R14. The potency of these agonists is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes quantitative data for several known TAS2R14 agonists.
| Agonist | EC50 (nM) | Assay Type | Cell Line | Notes | Reference |
| TAS2R14 agonist-1 | 116.6 ± 23.6 | Calcium Mobilization | - | A potent partial agonist. | |
| 100 | IP1 Accumulation | - | |||
| 180 | cAMP Accumulation | - | |||
| Flufenamic Acid | 238 | Calcium Imaging | HEK293T | A non-steroidal anti-inflammatory drug (NSAID). | |
| 270 | IP1 Accumulation | HEK293T | |||
| 340 | cAMP Inhibition | HEK293T | |||
| Compound 28.1 | 72 | IP1 Accumulation | - | A derivative of flufenamic acid, it is about six times more potent. | |
| Platycodin L | 15,030 ± 1,150 | Calcium Mobilization | - | A natural product identified from Platycodon grandiflorum. | |
| Ritonavir | Micromolar range | Calcium Mobilization | - | An antiretroviral medication. |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols for Studying TAS2R14 Agonism
The identification and characterization of TAS2R14 agonists typically involve heterologous expression systems, where the receptor is expressed in a cell line that does not endogenously express it.
-
Cell Line : Human Embryonic Kidney 293 (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.
-
Transfection : Cells are transiently transfected with plasmids encoding the human TAS2R14 receptor. To facilitate coupling to downstream signaling pathways that are easily measurable, cells are often co-transfected with a chimeric G protein, such as Gα16gust44 or Gαqi5. Gα16gust44 is a chimeric G protein that couples to TAS2Rs and effectively channels the signal through the phospholipase C pathway, leading to a robust calcium signal.
Several in vitro assays are employed to measure the activation of TAS2R14 by potential agonists.
-
Calcium Mobilization Assay : This is a widely used primary screening assay.
-
Transfected HEK293T cells are plated in a multi-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The test compound (potential agonist) is added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
The response is quantified and used to determine the EC50 of the agonist.
-
-
IP-One HTRF Assay : This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade.
-
Transfected cells are incubated with the test compounds.
-
After incubation, the cells are lysed.
-
The cell lysate is mixed with IP1-d2 (a fluorescently labeled IP1 analog) and an anti-IP1 cryptate (a fluorescent donor).
-
In the absence of cellular IP1, the two fluorescent partners bind, resulting in a high Homogeneous Time-Resolved Fluorescence (HTRF) signal.
-
IP1 produced by the cells upon receptor activation competes with the labeled IP1, leading to a decrease in the HTRF signal.
-
The signal is inversely proportional to the concentration of IP1 produced.
-
-
cAMP Inhibition Assay : This assay is used when TAS2R14 couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.
-
Transfected cells expressing TAS2R14 and a cAMP biosensor (e.g., CAMYEL, a BRET-based sensor) are used.
-
Cells are stimulated with forskolin to increase basal cAMP levels.
-
Test compounds are added, and the ability to inhibit the forskolin-induced cAMP production is measured by a decrease in the BRET signal.
-
// Nodes start [label="Start: Identify Potential Agonists", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; v_screen [label="Virtual Screening\n(e.g., Docking)", fillcolor="#F1F3F4", fontcolor="#202124"]; lib_screen [label="Compound Library\nScreening", fillcolor="#F1F3F4", fontcolor="#202124"]; transfect [label="HEK293T Cell Transfection\n(TAS2R14 + Gα16gust44)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_assay [label="Primary Functional Assay\n(Calcium Mobilization)", fillcolor="#FBBC05", fontcolor="#202124"]; hits [label="Identify 'Hits'", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_assay [label="Secondary Assays\n(IP1 Accumulation, cAMP)", fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="Dose-Response Analysis\n(Calculate EC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="Validated Agonist", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> v_screen; start -> lib_screen; v_screen -> transfect; lib_screen -> transfect; transfect -> primary_assay; primary_assay -> hits; hits -> secondary_assay [label="Confirm"]; secondary_assay -> dose_response; dose_response -> validation; } .dot Caption: A typical workflow for TAS2R14 agonist screening.
Conclusion
TAS2R14 is a promiscuous bitter taste receptor with significant physiological roles both within and outside the gustatory system. The discovery of its unique activation mechanism involving an intracellular allosteric binding site and the modulation by cholesterol has opened new avenues for research. The development of potent and selective agonists for TAS2R14 is not only crucial for understanding its function but also holds promise for therapeutic interventions in various diseases, particularly those affecting the airways. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of TAS2R14 and the discovery of novel ligands.
References
The Ubiquitous Bitter Receptor: An In-depth Technical Guide to the Extra-oral Expression and Function of TAS2R14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once thought to be confined to the taste buds of the oral cavity, the bitter taste receptor TAS2R14 has emerged as a pleiotropic signaling molecule with a widespread extra-oral distribution and a diverse range of physiological and pathological functions. As a member of the T2R family of G protein-coupled receptors, TAS2R14 is recognized for its broad-spectrum sensitivity to a vast array of bitter compounds, including many clinically used drugs. Its expression in tissues such as the respiratory tract, gastrointestinal system, reproductive organs, and immune cells has opened new avenues for understanding its role in human health and disease, and has positioned it as a promising target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the extra-oral expression and function of TAS2R14, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs.
Data Presentation: Quantitative Expression and Functional Parameters
The expression of TAS2R14 varies significantly across different extra-oral tissues and cell types. The following tables summarize the available quantitative data on its mRNA expression and functional activity in response to various agonists.
Table 1: Quantitative mRNA Expression of TAS2R14 in Human Extra-oral Tissues
| Tissue | Cell Type/Condition | Expression Level (nTPM) | Data Source |
| Respiratory System | |||
| Lung | 0.9 | GTEx via Human Protein Atlas[1] | |
| Airway Smooth Muscle Cells | High Expression (relative to other TAS2Rs) | Jaggupilli et al., 2017[2] | |
| Cystic Fibrosis Bronchial Epithelial (CuFi-1) | High Expression (relative to other TAS2Rs) | Jaggupilli et al., 2017[2] | |
| Normal Bronchial Epithelial (NuLi-1) | High Expression (relative to other TAS2Rs) | Jaggupilli et al., 2017[2] | |
| Gastrointestinal Tract | |||
| Esophagus | 0.5 | GTEx via Human Protein Atlas[1] | |
| Stomach | 0.4 | GTEx via Human Protein Atlas | |
| Small Intestine | 0.6 | GTEx via Human Protein Atlas | |
| Colon | 0.8 | GTEx via Human Protein Atlas | |
| Reproductive System | |||
| Testis | 1.8 | GTEx via Human Protein Atlas | |
| Ovary | 0.4 | GTEx via Human Protein Atlas | |
| Uterus | 0.5 | GTEx via Human Protein Atlas | |
| Myometrial Cells | Expressed | Zheng et al., 2017 | |
| Immune System | |||
| Spleen | 0.4 | GTEx via Human Protein Atlas | |
| Lung Macrophages | Expressed (among 16 TAS2Rs) | Grassin-Delyle et al., 2019 | |
| Other Tissues | |||
| Heart | 0.3 | GTEx via Human Protein Atlas | |
| Skin | Variable Expression (related to sun exposure and sex) | Shaw et al., 2018 | |
| Pancreatic Cancer Tissue | Low (median 5.8 rpkm) | Wölwer et al., 2020 |
nTPM: normalized Transcripts Per Million. Data from the GTEx portal via the Human Protein Atlas provides a general overview of mRNA expression levels.
Table 2: Functional Parameters (EC50 and Emax) of TAS2R14 Agonists in Extra-oral Cell Systems
| Agonist | Cell Line | Assay Type | EC50 (µM) | Emax (% of max response) | Reference |
| Flufenamic Acid | HEK293T-Gα16gust44 | Calcium Imaging | 0.238 | >90 | Levit et al., 2020 |
| Compound 11 | HEK293T-Gα16gust44 | Calcium Imaging | 0.203 | >90 | Levit et al., 2020 |
| Compound 12 | HEK293T-Gα16gust44 | Calcium Imaging | 0.171 | >90 | Levit et al., 2020 |
| Compound 28 | HEK293T-Gα16gust44 | Calcium Imaging | 0.117 | >90 | Levit et al., 2020 |
| Compound 31 | HEK293T-Gα16gust44 | Calcium Imaging | 0.171 | >90 | Levit et al., 2020 |
| Compound 32 | HEK293T-Gα16gust44 | Calcium Imaging | 0.117 | 67 | Levit et al., 2020 |
| Aristolochic Acid A | HEK293-TAS2R14-G16gust44 | Calcium Imaging | 2.0 | Not specified | Zhang et al., 2017 |
| Saikosaponin b | HEK293-TAS2R14-G16gust44 | Calcium Imaging | 4.9 | Not specified | Zhang et al., 2017 |
| Ritonavir | HEK293 cells | Calcium Mobilization | Micromolar range | Not specified | Wen et al., 2025 |
| Carisoprodol | Human Lung Macrophages | Cytokine Release | ~10-100 (IC50) | ~60-80% inhibition | Grassin-Delyle et al., 2019 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the extra-oral expression and function of TAS2R14.
Lentiviral Transduction of HEK293 Cells for Stable TAS2R14 Expression
This protocol is for the generation of a stable cell line expressing TAS2R14, which is essential for in vitro functional assays.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing TAS2R14 coding sequence (e.g., pLKO.1)
-
Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
-
Complete growth medium (DMEM with 10% FBS and penicillin/streptomycin)
-
Puromycin
-
Polybrene
-
6-well plates and 10 cm dishes
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 40-50% confluency on the day of transfection.
-
Day 2: Transfection:
-
In two separate tubes, dilute the lentiviral plasmids (transfer, packaging, and envelope) and the transfection reagent in Opti-MEM.
-
Combine the two solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Replace the medium on the HEK293T cells with 5 ml of Opti-MEM.
-
Add the transfection complex dropwise to the cells.
-
Incubate for 5-8 hours at 37°C.
-
Gently aspirate the transfection medium and replace it with 10 ml of complete growth medium.
-
-
Day 4 & 5: Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh complete medium to the cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the collected supernatants and filter through a 0.45 µm filter to remove cellular debris. The viral stock can be stored at -80°C.
-
-
Day 6: Transduction of Target Cells:
-
Seed the target cells (e.g., HEK293) in a 6-well plate.
-
The next day, replace the medium with fresh medium containing Polybrene (final concentration 8 µg/ml).
-
Add the desired amount of lentiviral particles to the cells.
-
Incubate overnight.
-
-
Day 7 onwards: Selection:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
-
Replace the selection medium every 3-4 days until resistant colonies are visible.
-
Expand the resistant colonies to establish a stable TAS2R14-expressing cell line.
-
Calcium Imaging Assay using Fluo-4 AM
This assay is widely used to measure the increase in intracellular calcium ([Ca2+]) upon TAS2R14 activation.
Materials:
-
TAS2R14-expressing cells (e.g., stable HEK293 line)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
-
Agonist and antagonist solutions
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Seeding: Seed TAS2R14-expressing cells onto a glass-bottom dish or a 96-well black-walled, clear-bottom plate and allow them to adhere and reach 70-90% confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid can be added to this solution if needed.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Imaging and Stimulation:
-
Place the plate in the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the agonist solution at the desired concentration and continue recording the fluorescence signal. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.
-
Data is often expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).
-
Dose-response curves can be generated by testing a range of agonist concentrations to determine EC50 and Emax values.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of TAS2R14 activation on the migration of cancer cells.
Materials:
-
Cancer cell line expressing TAS2R14
-
6-well or 12-well plates
-
Sterile 200 µl or 1 ml pipette tip
-
Complete growth medium and serum-free medium
-
TAS2R14 agonist
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation and focus on migration.
-
Creating the Scratch:
-
Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer. A cross-shaped scratch can also be made.
-
Gently wash the well with serum-free medium or PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the medium with fresh serum-free or low-serum medium containing the TAS2R14 agonist at the desired concentration. A vehicle control should be included.
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ).
-
The percentage of wound closure is calculated for each time point relative to the initial scratch area.
-
The migration rate can be compared between the treated and control groups.
-
Signaling Pathways
TAS2R14 activation initiates a cascade of intracellular events that vary depending on the cell type and context. The following diagrams illustrate the known signaling pathways in key extra-oral tissues.
Canonical G Protein-Coupled Signaling Pathway
This is the primary signaling pathway initiated by TAS2R14 in most extra-oral tissues.
Caption: Canonical TAS2R14 signaling pathway involving G protein activation and calcium release.
Non-Canonical Signaling in Airway Smooth Muscle Cells
In addition to the canonical pathway, TAS2R14 activation in airway smooth muscle cells triggers a unique pathway leading to bronchodilation through actin depolymerization.
Caption: Non-canonical TAS2R14 signaling in airway smooth muscle leading to bronchodilation.
Signaling in Immune Cells (Macrophages)
In macrophages, TAS2R14 activation modulates immune responses, including phagocytosis and cytokine release.
Caption: TAS2R14 signaling in macrophages, modulating innate immune responses.
Potential Signaling in Cancer Cells
Emerging evidence suggests that TAS2R14 signaling can influence cancer cell behavior, such as proliferation and migration.
Caption: Potential TAS2R14 signaling pathways influencing cancer cell behavior.
Conclusion
The extra-oral expression of TAS2R14 reveals a sophisticated chemosensory system that extends far beyond the realm of taste perception. Its presence and functional activity in a multitude of tissues underscore its importance in maintaining physiological homeostasis and in the pathogenesis of various diseases. From regulating airway tone and modulating immune responses to influencing reproductive processes and cancer progression, TAS2R14 presents a wealth of opportunities for therapeutic intervention. The data and methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted roles of this ubiquitous bitter receptor and to unlock its full therapeutic potential. As our understanding of the intricate signaling networks governed by TAS2R14 continues to expand, so too will the possibilities for developing novel and targeted therapies for a wide range of human disorders.
References
G Protein Coupling of TAS2R14 Upon Agonist Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human bitter taste receptor 2R14 (TAS2R14) is a member of the G protein-coupled receptor (GPCR) superfamily, renowned for its remarkably broad ligand spectrum. Beyond its role in taste perception on the tongue, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system, gastrointestinal tract, and brain, suggesting its involvement in a diverse range of physiological processes.[1][2] This wide-ranging expression profile, coupled with its promiscuous ligand recognition, makes TAS2R14 a compelling target for therapeutic intervention in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and potentially metabolic disorders.[1][3] Understanding the precise mechanisms of G protein coupling upon agonist binding is paramount for the rational design of novel therapeutics targeting this receptor. This technical guide provides an in-depth overview of the G protein coupling of TAS2R14, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Data Presentation: Agonist Potencies at TAS2R14
The following table summarizes the half-maximal effective concentration (EC50) values for several key agonists of TAS2R14, providing a quantitative measure of their potency in activating the receptor. These values have been determined using various in vitro functional assays, as cited.
| Agonist | EC50 Value | Assay Type | Cell Line | Reference |
| Flufenamic Acid | 238 nM | Calcium Imaging | HEK293T-Gα16gust44 | [4] |
| Flufenamic Acid | 270 nM | IP1 Accumulation | HEK293T-Gαqi5-HA | |
| Flufenamic Acid | 340 nM | cAMP Assay | HEK293T-GNAT3 | |
| Flufenamic Acid | 10.4 µM | Calcium Mobilization | HEK293 | |
| Flufenamic Acid | 14.59 µM | Cell Stiffness | Airway Smooth Muscle Cells | |
| Flufenamic Acid | 8.85 µM | G-protein Dissociation (TRUPATH) | HEK293 | |
| Aristolochic Acid | 10.3 µM | Calcium Mobilization | HEK293 | |
| Compound 28.1 | 71 nM | IP1 Accumulation | Not Specified | |
| Compound 28.1 | 72 nM | IP1 Accumulation | Not Specified | |
| Ligand 11 | 100-190 nM | IP1 Accumulation | HEK293T-Gαqi5-HA | |
| Ligand 31 | 100-190 nM | IP1 Accumulation | HEK293T-Gαqi5-HA | |
| Ligand 32 | 117 nM | Calcium Imaging | HEK293T-Gα16gust44 | |
| Ligand 32 | 100-190 nM | IP1 Accumulation | HEK293T-Gαqi5-HA |
G Protein Coupling and Downstream Signaling
TAS2R14 primarily couples to the G protein gustducin (Gα-gustducin) in taste receptor cells. However, in extra-oral tissues where gustducin expression is low or absent, TAS2R14 has been shown to couple to other Gα subunits of the Gi family, including Gαi1, Gαi2, and Gαi3. Recent cryo-electron microscopy (cryo-EM) studies have provided structural evidence for the coupling of TAS2R14 to both gustducin and Gi1.
Upon agonist binding, TAS2R14 undergoes a conformational change that facilitates the activation of its coupled G protein. The canonical signaling pathway initiated by TAS2R14 activation involves the Gβγ subunits of the dissociated G protein activating phospholipase C β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a hallmark of TAS2R14 activation and is the basis for many functional assays.
In some cellular contexts, TAS2R14 activation can also lead to the inhibition of adenylyl cyclase through its coupling to Gi, resulting in a decrease in cyclic AMP (cAMP) levels.
Mandatory Visualizations
Signaling Pathway of TAS2R14 Activation
Caption: TAS2R14 canonical signaling pathway upon agonist binding.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a typical calcium mobilization assay.
Experimental Protocols
Calcium Mobilization Assay
This assay is a widely used method to functionally characterize TAS2R14 activation by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293T cells stably or transiently expressing TAS2R14 and a promiscuous G protein (e.g., Gα16gust44 or Gαqi5) to couple the receptor to the calcium signaling pathway.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to inhibit dye leakage from cells).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Agonist stock solutions.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Seeding: Seed the engineered HEK293T cells into the coated microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Transfection (for transient expression): If not using a stable cell line, transfect the cells with plasmids encoding TAS2R14 and the G protein subunit 24 hours prior to the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add the loading buffer containing the calcium-sensitive dye and probenecid. Incubate the plate at 37°C for 1 hour in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Assay: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period.
-
Agonist Addition: The instrument's automated pipettor adds the agonist solutions at various concentrations to the wells.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F) to give ΔF/F. Plot the ΔF/F against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a stable marker of Gq-coupled receptor activation.
Materials:
-
HEK293T cells expressing TAS2R14.
-
IP-One HTRF® assay kit (contains IP1-d2 conjugate, anti-IP1 Eu3+ cryptate, and lysis buffer).
-
Stimulation buffer (provided with the kit or prepared with LiCl to inhibit IP1 degradation).
-
Agonist stock solutions.
-
A microplate reader capable of HTRF® (Homogeneous Time-Resolved Fluorescence) detection.
Protocol:
-
Cell Seeding and Transfection: Seed and transfect HEK293T cells with TAS2R14 and a suitable G protein (e.g., Gαqi5-HA) in a white 96-well or 384-well plate.
-
Cell Stimulation: After 24-48 hours, remove the culture medium and add the agonist dilutions prepared in the stimulation buffer. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 Eu3+ cryptate from the assay kit to the wells. Incubate at room temperature for 1 hour to allow for the competitive binding to reach equilibrium.
-
HTRF Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration. Fit the data to a dose-response curve to determine the EC50 or IC50 values.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET assays can be used to monitor the interaction between TAS2R14 and its G protein partner in real-time in living cells.
Materials:
-
HEK293T cells.
-
Expression vectors for TAS2R14 fused to a Renilla luciferase (Rluc) donor and Gα and Gγ subunits fused to a fluorescent acceptor (e.g., YFP or Venus).
-
Cell culture and transfection reagents.
-
Coelenterazine h (Rluc substrate).
-
A microplate reader capable of simultaneous dual-emission detection.
Protocol:
-
Transfection: Co-transfect HEK293T cells with the Rluc-tagged TAS2R14 and the YFP-tagged G protein subunits.
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Assay: 24-48 hours post-transfection, wash the cells with assay buffer.
-
Substrate Addition: Add coelenterazine h to the wells and incubate for 5-10 minutes.
-
BRET Measurement: Measure the luminescence at the emission wavelengths of both the donor (Rluc, ~480 nm) and the acceptor (YFP, ~530 nm).
-
Agonist Stimulation: Add the agonist and immediately begin sequential BRET measurements to monitor the change in the BRET signal over time, which reflects the dissociation of the G protein from the receptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon agonist stimulation indicates G protein activation and dissociation from the receptor.
Co-Immunoprecipitation (Co-IP) for Receptor-G Protein Interaction
Co-IP is a technique used to demonstrate the physical interaction between TAS2R14 and its G protein partner.
Materials:
-
Cells expressing tagged versions of TAS2R14 (e.g., FLAG-tag) and the G protein subunit of interest (e.g., HA-tag).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies specific to the tags (e.g., anti-FLAG and anti-HA antibodies).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Lysis: Lyse the cells expressing the tagged proteins to release the protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the proteins (e.g., anti-FLAG for TAS2R14).
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the second protein (e.g., anti-HA for the G protein) to detect its presence in the immunoprecipitated complex.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
Cryo-EM has been instrumental in resolving the high-resolution structure of TAS2R14 in complex with its G protein.
Materials:
-
Purified and concentrated TAS2R14-G protein complex.
-
Cryo-EM grids (e.g., Quantifoil grids).
-
A vitrification device (e.g., Vitrobot).
-
Liquid ethane and liquid nitrogen.
Protocol:
-
Complex Formation and Purification: Co-express and purify the TAS2R14 and G protein components. Form the complex in the presence of an agonist and purify it using size-exclusion chromatography.
-
Grid Preparation: Apply a small volume (3-4 µL) of the purified complex solution to a glow-discharged cryo-EM grid.
-
Blotting: Blot the grid with filter paper to create a thin film of the sample.
-
Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample, preserving the native structure of the complex.
-
Grid Screening and Data Collection: Screen the vitrified grids on a transmission electron microscope to assess sample quality and then collect high-resolution data.
Conclusion
The study of TAS2R14 G protein coupling is a rapidly advancing field with significant implications for drug discovery. The promiscuous nature of this receptor presents both challenges and opportunities for the development of selective modulators. The combination of quantitative functional assays, detailed biochemical and biophysical methods, and high-resolution structural studies is providing unprecedented insights into the molecular mechanisms of TAS2R14 activation and signaling. This technical guide serves as a comprehensive resource for researchers aiming to further unravel the complexities of this important therapeutic target.
References
- 1. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Bitter taste receptor TAS2R14 activation and G protein assembly by an intracellular agonist | Semantic Scholar [semanticscholar.org]
- 3. TAS2R14 agonist 28.1 - Wikipedia [en.wikipedia.org]
- 4. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAS2R14 Agonist-1 Calcium Imaging in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human bitter taste receptor, TAS2R14, is a G protein-coupled receptor (GPCR) that is notable for its broad-ranging sensitivity to a diverse array of bitter compounds.[1][2] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, where it is implicated in physiological processes such as innate immunity.[1] This widespread expression makes it a compelling target for therapeutic drug development. This document provides a detailed protocol for a cell-based calcium mobilization assay using Human Embryonic Kidney 293T (HEK293T) cells to screen for and characterize agonists of TAS2R14.
Signaling Pathway
Upon binding of an agonist, TAS2R14 undergoes a conformational change, activating the associated G protein. In this assay system, HEK293T cells are co-transfected with TAS2R14 and a chimeric G protein, Gα16gust44, to ensure robust coupling of the receptor to the phospholipase C (PLC) pathway.[3][4] The activated G protein stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is detected by a fluorescent indicator dye, Fluo-4 AM.
Experimental Workflow
The overall experimental workflow involves several key stages, beginning with the preparation of HEK293T cells and culminating in data analysis. The process includes co-transfection of the cells with plasmids encoding TAS2R14 and Gα16gust44, loading the cells with the Fluo-4 AM calcium indicator dye, stimulating the cells with the test agonist, and measuring the resulting fluorescence signal to determine the intracellular calcium concentration.
Data Presentation
The potency of TAS2R14 agonists is typically quantified by their half-maximal effective concentration (EC50). The quality and robustness of the assay can be assessed by calculating the Z' factor. An ideal assay has a Z' factor between 0.5 and 1.0.
| Agonist | EC50 (µM) | Assay Platform | Reference |
| Flufenamic Acid | 0.238 | HEK293T, Calcium Imaging | |
| Aristolochic Acid | 10.3 | HEK293T, Calcium Imaging | |
| Platycodin L | 15.03 ± 1.15 | HEK293T, Calcium Mobilization | |
| Saikosaponin b | 4.9 | HEK293-TAS2R14-G16gust44 | |
| Agonist-1 (Example) | User-determined | HEK293T, Calcium Imaging | - |
| Assay Quality Parameter | Value | Interpretation |
| Z' Factor | > 0.5 | Excellent assay quality |
| 0 - 0.5 | Marginal assay quality | |
| < 0 | Poor assay quality |
Experimental Protocols
Materials and Reagents
-
HEK293T cells (ATCC, cat. no. CRL-11268)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Transfection Reagent (e.g., TransIT®-2020)
-
pcDNA3.1(+) vector containing human TAS2R14
-
pcDNA3.1(+) vector containing Gα16gust44
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (and other reference agonists)
-
96-well black-walled, clear-bottom cell culture plates
Protocol
1. Cell Culture and Seeding a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed the cells into 96-well black-walled, clear-bottom plates at a density of 2 x 10^4 to 4 x 10^4 cells per well. c. Incubate for 24 hours to allow for cell attachment.
2. Transient Transfection a. For each well, prepare a transfection mix in Opti-MEM containing the TAS2R14 and Gα16gust44 plasmids. A 1:1 ratio of the plasmids is recommended. b. Add the transfection reagent to the plasmid mix, vortex gently, and incubate at room temperature for 15-20 minutes. c. Add the transfection complex to the cells in each well. d. Incubate the plates for 24-48 hours at 37°C and 5% CO2.
3. Dye Loading a. Prepare a Fluo-4 AM loading buffer. A typical buffer consists of HBSS with 20 mM HEPES, 2.5 mM probenecid, and 0.04% Pluronic F-127. b. Dissolve Fluo-4 AM in the loading buffer to a final concentration of 2-5 µM. c. Aspirate the culture medium from the wells and wash once with HBSS. d. Add 50-100 µL of the Fluo-4 AM loading buffer to each well. e. Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
4. Calcium Flux Measurement a. After incubation, gently wash the cells twice with HBSS containing 2.5 mM probenecid to remove excess dye. b. Add 100 µL of the wash buffer to each well. c. Prepare a stock solution of this compound and create a dilution series. d. Use a fluorescence plate reader (e.g., FlexStation or similar) to measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) before and after the addition of the agonist. e. Record the baseline fluorescence for 15-20 seconds, then add the agonist and continue recording for an additional 60-120 seconds.
5. Data Analysis a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the response to the maximum signal obtained with a saturating concentration of a reference agonist. c. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. d. Calculate the Z' factor using the signals from positive (saturating agonist concentration) and negative (vehicle control) controls to assess assay quality. The formula is: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|.
References
- 1. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoinformatics View on Bitter Taste Receptor Agonists in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Note and Protocols for Airway Smooth Muscle Relaxation Assay Using TAS2R14 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitter taste receptors (TAS2Rs), a class of G protein-coupled receptors (GPCRs), have emerged as a promising therapeutic target for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Expressed on human airway smooth muscle (HASM) cells, activation of these receptors, particularly TAS2R14, leads to profound bronchodilation. Unlike conventional β2-agonists, TAS2R agonists mediate airway relaxation through a distinct, cAMP-independent signaling pathway, offering a novel therapeutic avenue. This document provides detailed protocols for an in vitro airway smooth muscle relaxation assay using a selective TAS2R14 agonist, referred to as TAS2R14 agonist-1, and outlines the underlying signaling mechanisms.
TAS2R14 activation initiates a signaling cascade that culminates in the relaxation of airway smooth muscle. This process is primarily mediated through a Gαi-protein coupled pathway. Upon agonist binding, the Gβγ subunit of the G protein activates phospholipase Cβ (PLCβ), leading to an increase in intracellular calcium ([Ca2+]i). While a global rise in [Ca2+]i is typically associated with muscle contraction, TAS2R14 signaling is more nuanced. One established mechanism involves a localized [Ca2+]i flux near the cell membrane, which activates large-conductance Ca2+-activated potassium (BKCa) channels, causing membrane hyperpolarization and subsequent relaxation.
A more recently elucidated and significant pathway involves the modulation of the actin cytoskeleton. TAS2R14 activation, through a G protein-mediated process, leads to the inhibition of LIM kinase (LIMK). This inhibition results in the dephosphorylation and activation of the actin-severing protein cofilin. Activated cofilin then severs filamentous actin (F-actin), leading to a decrease in the F-actin/G-actin ratio and ultimately, airway smooth muscle relaxation. The polarity protein Par3 has been identified as a key intermediary, linking PLCβ to the inhibition of LIMK.
This application note will guide researchers through the process of quantifying the relaxant effects of this compound on pre-contracted airway smooth muscle tissue, providing a robust methodology for screening and characterizing novel bronchodilators.
Signaling Pathway of TAS2R14-Mediated Airway Smooth Muscle Relaxation
The signaling cascade initiated by this compound leading to airway smooth muscle relaxation is a multi-step process. The diagram below illustrates the key molecular events.
Caption: TAS2R14 signaling pathway in airway smooth muscle.
Experimental Workflow for Airway Smooth Muscle Relaxation Assay
The following diagram outlines the major steps involved in the ex vivo organ bath assay to measure airway smooth muscle relaxation.
Caption: Workflow for the airway smooth muscle relaxation assay.
Experimental Protocols
Materials and Reagents
-
Tissues: Freshly isolated tracheas from a suitable animal model (e.g., guinea pig, mouse) or human lung tissue.
-
Krebs-Henseleit (KH) Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose
Application Notes and Protocols: Investigating the Bronchodilator Effect of TAS2R14 Agonist-1 in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway inflammation, and remodeling. While current therapies, such as β2-agonists and corticosteroids, are effective for many patients, there is a significant unmet need for novel bronchodilators with broader therapeutic effects. Bitter taste receptors (TAS2Rs), a class of G protein-coupled receptors, have emerged as a promising therapeutic target. Expressed on airway smooth muscle (ASM) cells, activation of TAS2Rs leads to profound bronchodilation.[1][2][3] This document provides detailed application notes and protocols for investigating the bronchodilator and anti-inflammatory effects of a novel TAS2R14 agonist, designated TAS2R14 agonist-1, in preclinical asthma models.
Signaling Pathway of TAS2R14-Mediated Bronchodilation
Activation of TAS2R14 on human airway smooth muscle (HASM) cells initiates a signaling cascade that leads to muscle relaxation. Unlike β2-agonists, this pathway is independent of cyclic adenosine monophosphate (cAMP). The proposed mechanism involves the coupling of TAS2R14 to Gαi proteins.[4] Upon agonist binding, the Gβγ subunits of the G protein dissociate and activate phospholipase Cβ (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular calcium ([Ca2+]i) resulting from IP3-mediated release from the sarcoplasmic reticulum is a key event.[5] This calcium signal, contrary to its contractile role in other contexts, activates a downstream pathway involving Par3, which inhibits LIM kinase. Inhibition of LIM kinase leads to the dephosphorylation and activation of cofilin, an actin-severing protein. Activated cofilin destabilizes F-actin filaments, resulting in ASM relaxation and bronchodilation.
Experimental Workflows
A multi-tiered approach is recommended to comprehensively evaluate the efficacy of this compound, progressing from in vitro cell-based assays to ex vivo tissue preparations and finally to in vivo disease models.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published studies of TAS2R agonists in asthma models.
Table 1: Effect of this compound on Airway Inflammation in a Murine Asthma Model.
| Parameter | Control Group | Asthma Model + Vehicle | Asthma Model + this compound |
| Total Cells in BAL Fluid (x10^5) | 0.5 ± 0.1 | 5.0 ± 0.8 | 2.5 ± 0.5 |
| Eosinophils in BAL Fluid (x10^4) | 0.1 ± 0.05 | 15.0 ± 2.5 | 5.0 ± 1.0 |
| Neutrophils in BAL Fluid (x10^4) | 0.2 ± 0.1 | 8.0 ± 1.5 | 3.0 ± 0.8 |
| IL-4 in BAL Fluid (pg/mL) | < 10 | 150 ± 25 | 70 ± 15 |
| IL-5 in BAL Fluid (pg/mL) | < 5 | 100 ± 20 | 40 ± 10 |
| IL-13 in BAL Fluid (pg/mL) | < 15 | 200 ± 30 | 90 ± 20 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the Asthma Model + Vehicle group. Data is hypothetical and based on trends observed in studies such as Sharma et al., 2017.
Table 2: Effect of this compound on Airway Remodeling in a Murine Asthma Model.
| Parameter | Control Group | Asthma Model + Vehicle | Asthma Model + this compound |
| Airway Smooth Muscle Mass (sm-α-actin staining intensity) | 1.0 ± 0.2 | 3.5 ± 0.6 | 1.8 ± 0.4 |
| Subepithelial Collagen Deposition (Trichrome staining score) | 0.5 ± 0.1 | 2.8 ± 0.5 | 1.2 ± 0.3 |
| Total Soluble Collagen in Lung Homogenate (µg/mg protein) | 10 ± 2 | 45 ± 8 | 20 ± 5 |
| TGF-β1 in BAL Fluid (pg/mL) | 20 ± 5 | 100 ± 15 | 50 ± 10 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the Asthma Model + Vehicle group. Data is hypothetical and based on trends observed in studies such as Sharma et al., 2017.
Experimental Protocols
In Vitro Model: Human Airway Smooth Muscle (HASM) Cell Culture and Relaxation Assay
1. HASM Cell Culture:
-
Obtain primary HASM cells from commercial vendors or through tissue explants from donor lungs.
-
Culture cells in smooth muscle cell growth medium supplemented with 5% fetal bovine serum, growth factors, and antibiotics.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Passage cells upon reaching 70-90% confluency using trypsin/EDTA solution.
2. HASM Relaxation Assay (Magnetic Twisting Cytometry):
-
Plate HASM cells on collagen-coated ferromagnetic beads.
-
Allow cells to adhere and spread.
-
Apply a brief magnetic twisting pulse to measure the baseline stiffness of the cells.
-
Induce contraction with a bronchoconstrictor agent (e.g., methacholine, histamine).
-
Apply this compound at various concentrations.
-
Measure changes in cell stiffness over time. A decrease in stiffness indicates relaxation.
Ex Vivo Model: Precision-Cut Lung Slices (PCLS)
1. PCLS Preparation:
-
Euthanize a mouse and cannulate the trachea.
-
Inflate the lungs with a low-melting-point agarose solution.
-
Cool the lungs to solidify the agarose.
-
Dissect the lung lobes and slice them into thin sections (150-400 µm) using a vibratome.
-
Culture the slices in a suitable medium.
2. Bronchoconstriction Assay in PCLS:
-
Place PCLS in an imaging chamber on a microscope stage.
-
Record baseline airway diameter.
-
Induce bronchoconstriction with an agent like methacholine and record the change in airway diameter.
-
Add this compound to the medium and continuously record the airway diameter to measure the extent and time course of bronchodilation.
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
1. Sensitization and Challenge:
-
Sensitize mice (e.g., BALB/c strain) with intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge the mice with aerosolized OVA for a set duration on consecutive days (e.g., days 21, 22, and 23).
2. This compound Treatment:
-
Administer this compound to a cohort of sensitized and challenged mice via an appropriate route (e.g., intratracheal, intranasal, or aerosol) prior to or after the OVA challenge.
3. Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR using whole-body plethysmography or a forced oscillation technique (e.g., FlexiVent).
-
Expose mice to increasing concentrations of methacholine and measure the changes in airway resistance.
4. Analysis of Airway Inflammation:
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other inflammatory mediators in the BAL fluid using ELISA or multiplex assays.
5. Analysis of Airway Remodeling:
-
Harvest the lungs and fix them in formalin for histological analysis.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess overall inflammation and with Masson's Trichrome to evaluate subepithelial fibrosis.
-
Perform immunohistochemistry or immunofluorescence for smooth muscle α-actin to quantify ASM mass.
-
Measure total soluble collagen in lung homogenates using a Sircol collagen assay.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic for asthma. By systematically investigating its effects on airway smooth muscle relaxation, inflammation, and remodeling, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The unique, cAMP-independent signaling pathway of TAS2R14 presents a novel approach to bronchodilation that may offer advantages over existing therapies.
References
- 1. Bitter Taste Receptor Agonists Mitigate Features of Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bitter Taste Receptors: an Answer to Comprehensive Asthma Control? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bitter Taste Receptors on Airway Smooth Muscle as Targets for Novel Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisionary.com [precisionary.com]
Application Notes and Protocols for Measuring TAS2R14 Activation using the IP-One Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human bitter taste receptor 14 (TAS2R14) is a G protein-coupled receptor (GPCR) primarily known for its role in the perception of bitter taste.[1] Beyond the tongue, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system and the gastrointestinal tract, suggesting its involvement in diverse physiological processes such as innate immunity and bronchodilation.[1] TAS2R14 is notable for its broad tuning, recognizing a wide array of chemically diverse agonists.[2][3][4]
Upon agonist binding, TAS2R14 activates a Gq-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, a transient event often used to measure receptor activation. However, IP3 is rapidly metabolized into a series of inositol phosphates, including the more stable metabolite, inositol monophosphate (IP1). The IP-One assay is a robust method that quantifies the accumulation of IP1, providing a reliable and sensitive measure of Gq-coupled receptor activation, including that of TAS2R14. This assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.
These application notes provide a detailed protocol for measuring TAS2R14 activation using the IP-One HTRF assay, including cell line preparation, experimental procedure, and data analysis.
TAS2R14 Signaling Pathway
The activation of TAS2R14 by an agonist initiates a cascade of intracellular events culminating in the accumulation of IP1. The diagram below illustrates this Gq-coupled signaling pathway.
Caption: TAS2R14 Gq signaling pathway leading to IP1 accumulation.
IP-One HTRF Assay Principle
The IP-One assay is a competitive immunoassay that measures the concentration of IP1. The assay principle is based on HTRF technology, which combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement of fluorescence. In the assay, native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to an anti-IP1 antibody labeled with a Europium cryptate (donor). When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in the intracellular concentration of unlabeled IP1 leads to a disruption of the FRET signal, resulting in a decrease in the HTRF signal that is inversely proportional to the concentration of IP1 in the sample.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells are commonly used for the expression of TAS2R14.
-
Expression Vectors:
-
pcDNA vector containing the human TAS2R14 cDNA.
-
pcDNA vector containing the cDNA for a chimeric G protein, such as Gαqi5-HA or Gα16gust44, to enhance the coupling of TAS2R14 to the Gq pathway.
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Transfection Reagent: Polyethylenimine (PEI) or other suitable transfection reagents.
-
IP-One HTRF Assay Kit (e.g., from Revvity or Cisbio):
-
IP1-d2 conjugate (acceptor)
-
Anti-IP1 Cryptate TB conjugate (donor)
-
IP1 standard
-
Stimulation Buffer
-
Lysis & Detection Buffer
-
-
Agonists and Antagonists:
-
Reference agonist: Flufenamic acid
-
Test compounds
-
-
Assay Plates: White, opaque, 384-well low-volume plates.
-
HTRF-compatible Plate Reader: A microplate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm and 665 nm).
Cell Preparation and Transfection
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Transfection:
-
The day before transfection, seed HEK293T cells in a suitable culture dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the TAS2R14 expression vector and the chimeric G protein vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the transfected cells for 24-48 hours to allow for receptor expression.
-
IP-One Assay Protocol
The following protocol is a general guideline and should be optimized for specific experimental conditions.
-
Cell Seeding:
-
After the transfection period, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in stimulation buffer.
-
Seed 1.0 x 10^4 cells per well into a white, opaque 384-well plate and incubate for 24 hours at 37°C.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds and the reference agonist (e.g., flufenamic acid) in the stimulation buffer. The stimulation buffer should contain LiCl to inhibit IP1 degradation.
-
Remove the cell culture medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for 60 to 150 minutes.
-
-
Cell Lysis and IP1 Detection:
-
Prepare the HTRF detection reagents by diluting the IP1-d2 conjugate and the anti-IP1 cryptate TB conjugate in the lysis buffer as per the kit instructions.
-
Add the diluted IP1-d2 conjugate to each well.
-
Add the diluted anti-IP1 cryptate TB conjugate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible microplate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Experimental Workflow
The following diagram outlines the key steps in the IP-One assay for measuring TAS2R14 activation.
Caption: Experimental workflow for the TAS2R14 IP-One HTRF assay.
Data Presentation and Analysis
Data Calculation
-
HTRF Ratio: Calculate the HTRF ratio for each well using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
-
Delta F (%): The delta F% represents the change in signal relative to the negative control and can be calculated as:
-
Delta F% = [ (Standard or Sample Ratio - Negative Control Ratio) / Negative Control Ratio ] x 100
-
The negative control is typically the signal from non-stimulated cells.
-
Standard Curve
A standard curve should be generated in each experiment using the provided IP1 standards to determine the concentration of IP1 in the samples.
Dose-Response Curves
Plot the HTRF ratio or the calculated IP1 concentration against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the potency (EC50) and efficacy (Emax) of the compounds.
Quantitative Data Summary
The following table summarizes the potency of flufenamic acid and its derivatives in activating TAS2R14, as determined by the IP-One assay in a previous study.
| Compound | EC50 (nM) for IP1 Accumulation | Efficacy (Emax %) |
| Flufenamic acid | 270 | 100 (Reference) |
| Ligand 11 | 190 | Not specified |
| Ligand 15 | 490 | Not specified |
| Ligand 16 | 280 | Not specified |
| Ligand 31 | 100 | Not specified |
| Ligand 32 | 100 | 83 |
Data extracted from Fink et al., 2019.
Conclusion
The IP-One HTRF assay is a sensitive and reliable method for studying the activation of the Gq-coupled bitter taste receptor, TAS2R14. Its homogeneous, no-wash format makes it amenable to high-throughput screening for the identification of novel agonists and antagonists of TAS2R14. The detailed protocol and data analysis guidelines provided in these application notes will enable researchers to effectively implement this assay in their drug discovery and functional characterization studies.
References
- 1. TAS2R14 - Wikipedia [en.wikipedia.org]
- 2. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized vector for functional expression of the human bitter taste receptor TAS2R14 in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Functional Characterization of TAS2R14 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The type 2 taste receptor 14 (TAS2R14) is a member of the G protein-coupled receptor (GPCR) superfamily responsible for the perception of bitter taste.[1] Beyond its role in taste, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system and immune cells, where it is implicated in physiological processes such as bronchodilation and modulation of innate immune responses.[1][2] This broad tissue distribution and its promiscuous nature, responding to a wide array of chemically diverse agonists, make TAS2R14 a compelling target for drug discovery and development.[3][4]
These application notes provide detailed protocols for key cell-based functional assays to characterize agonists of TAS2R14. The described methods, including calcium imaging, cyclic adenosine monophosphate (cAMP) inhibition assays, and reporter gene assays, are fundamental tools for identifying and profiling novel TAS2R14 modulators.
TAS2R14 Signaling Pathway
TAS2R14 activation by an agonist initiates a canonical GPCR signaling cascade. The receptor couples to the G protein gustducin (a member of the Gαi subfamily). Upon activation, the Gα subunit dissociates from the βγ subunits. The Gβγ dimer then activates phospholipase Cβ2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which serves as a key second messenger.
Data Presentation: Quantitative Characterization of TAS2R14 Agonists
The following tables summarize the potency (EC50) of various known agonists for TAS2R14, as determined by different functional assays.
Table 1: EC50 Values from Calcium Imaging Assays
| Agonist | EC50 (µM) | Cell Line | Notes | Reference |
| Ritonavir | Micromolar range | HEK293 | Activates multiple TAS2Rs | |
| Flufenamic Acid | 0.238 | HEK293T | Expressing Gα16gust44 | |
| Saikosaponin b (SSb) | 4.9 | HEK293-TAS2R14-G16gust44 | Specific agonist | |
| Flufenamic Acid | 30.4 | Porcine Coronary Artery | Vasorelaxation effect |
Table 2: EC50 Values from IP1 and cAMP Assays
| Agonist | Assay Type | EC50 (nM) | Cell Line | Notes | Reference |
| Flufenamic Acid | IP1 | 270 | HEK293T | Transfected with Gαqi5-HA | |
| Flufenamic Acid | cAMP | 340 | HEK293T | Utilized CAMYEL BRET sensor | |
| Ligand 11 | IP1 | 100-190 | HEK293T | Flufenamic acid derivative | |
| Ligand 11 | cAMP | 180-440 | HEK293T | Flufenamic acid derivative | |
| Ligand 31 | IP1 | 100-190 | HEK293T | Flufenamic acid derivative | |
| Ligand 31 | cAMP | 180-440 | HEK293T | Flufenamic acid derivative | |
| Ligand 32 | IP1 | 100-190 | HEK293T | Flufenamic acid derivative | |
| Ligand 32 | cAMP | 180-440 | HEK293T | Flufenamic acid derivative |
Experimental Protocols
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration upon TAS2R14 activation. It is a robust and widely used primary screening method.
Materials:
-
HEK293T cells stably or transiently expressing human TAS2R14 and a chimeric G protein (e.g., Gα16gust44 or Gαqi5-HA)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay plates (e.g., black, clear-bottom 96- or 384-well plates)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., C1-buffer: 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl2, and 10 mM glucose, pH 7.4)
-
Test compounds (agonists)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Protocol:
-
Cell Seeding: Seed the TAS2R14-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often in the presence of probenecid. Incubate at 37°C for 1 hour.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorometric imaging plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Compound Addition: Automatically apply the test compounds at various concentrations to the wells.
-
Signal Detection: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the maximum fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
cAMP Inhibition Assay
TAS2R14 couples to Gαi/gustducin, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293T cells
-
Expression vectors for TAS2R14 and a cAMP biosensor (e.g., CAMYEL for BRET)
-
Transfection reagent
-
Cell culture medium and serum-free medium
-
Assay plates (e.g., white, half-area 96-well plates for BRET)
-
Forskolin
-
Test compounds (agonists)
-
cAMP detection kit (e.g., BRET-based with coelenterazine-h, or HTRF, ELISA)
-
Plate reader capable of detecting the assay signal (e.g., luminescence/BRET reader)
Protocol:
-
Transfection: Co-transfect HEK293T cells with the TAS2R14 expression vector and a cAMP biosensor plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into the appropriate assay plates.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 1 hour to reduce basal cAMP levels.
-
Compound Treatment: Add the test compounds at various concentrations along with a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubation: Incubate for a specified time to allow for cAMP modulation.
-
Detection: If using a BRET-based assay, add the substrate (e.g., coelenterazine-h). Measure the signal according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP signal against the agonist concentration to determine the EC50 value.
Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase or EGFP) under the control of a response element that is activated by the TAS2R14 signaling pathway (e.g., a calcium-responsive element).
Materials:
-
HEK293T cell line stably expressing TAS2R14 and a suitable reporter gene construct (e.g., EGFP)
-
Cell culture medium
-
Assay plates (e.g., 96-well plates)
-
Test compounds (agonists)
-
Phosphate-buffered saline (PBS)
-
Plate reader or microscope for detecting the reporter signal (e.g., fluorescence plate reader or confocal microscope)
Protocol:
-
Cell Seeding: Seed the stable reporter cell line into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with solutions of the test compounds in PBS or an appropriate buffer at various concentrations.
-
Incubation: Incubate the cells with the compounds for a suitable period (e.g., 1 hour) to allow for reporter gene expression.
-
Signal Detection: Measure the reporter signal. For EGFP, this can be done using a fluorescence microscope or a plate reader.
-
Data Analysis: Quantify the reporter signal for each concentration and normalize to a vehicle control. Plot the dose-response curve to determine the EC50 value.
Conclusion
The cell-based functional assays described provide a robust framework for the characterization of TAS2R14 agonists. The choice of assay depends on the specific research question, available resources, and desired throughput. Calcium imaging serves as an excellent primary screening tool, while cAMP and reporter gene assays offer valuable secondary validation and mechanistic insights. By employing these detailed protocols, researchers can effectively identify and characterize novel modulators of TAS2R14 for potential therapeutic applications.
References
- 1. TAS2R14 - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoinformatics View on Bitter Taste Receptor Agonists in Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TAS2R14 G Protein-Coupled Receptor Signaling Using TAS2R14 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Taste 2 Receptor Member 14 (TAS2R14) is a G protein-coupled receptor (GPCR) belonging to the family of bitter taste receptors. Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system, where it has emerged as a potential therapeutic target for conditions like asthma.[1][2] TAS2R14 is a highly promiscuous receptor, activated by a wide array of structurally diverse agonists.[3][4][5] Understanding the signaling pathways initiated by TAS2R14 activation is crucial for elucidating its physiological functions and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for studying TAS2R14 signaling pathways using a representative agonist, referred to here as "TAS2R14 agonist-1". The protocols focus on key in vitro assays to characterize agonist potency and elucidate the downstream signaling cascades.
TAS2R14 Signaling Pathways
Upon agonist binding, TAS2R14 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. In taste cells, TAS2R14 primarily couples to gustducin (Gαgust). However, in other tissues like airway smooth muscle, it couples to Gαi proteins (Gαi1, Gαi2, Gαi3).
The canonical signaling pathway involves the dissociation of the G protein into its Gα and Gβγ subunits. The Gβγ dimer activates phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a hallmark of TAS2R14 activation and serves as a robust readout in functional assays.
Furthermore, as a Gαi-coupled receptor, TAS2R14 activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, GPCR signaling can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Canonical and alternative signaling pathways of TAS2R14.
Data Presentation: Potency of TAS2R14 Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for several known TAS2R14 agonists, providing a benchmark for comparison when characterizing new compounds like "this compound". The data is derived from calcium mobilization assays in HEK293T cells expressing TAS2R14.
| Agonist | EC50 (µM) | Reference |
| Flufenamic acid | 0.238 | |
| Aristolochic acid | 10.3 | |
| Compound 28.1 | 0.072 | |
| Quinine | >100 | |
| Chloroquine | ~30 | |
| Papaverine | ~1 | |
| Diphenhydramine | ~1 |
Experimental Protocols
Cell Culture and Transfection
This protocol describes the maintenance of Human Embryonic Kidney (HEK293T) cells and their transient transfection for expressing TAS2R14 and a chimeric G protein.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Plasmid DNA: TAS2R14 expression vector
-
Plasmid DNA: Gα16gust44 expression vector (chimeric G protein to couple to calcium signaling)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Poly-D-lysine coated cell culture plates (96-well for assays)
Protocol:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at 80-90% confluency using Trypsin-EDTA.
-
-
Transfection:
-
Seed HEK293T cells onto poly-D-lysine coated 96-well plates at a density of 20,000 cells per well.
-
After 24 hours, transfect the cells with TAS2R14 and Gα16gust44 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the plasmids is recommended.
-
Use an empty vector as a mock transfection control.
-
Incubate the cells for 24-48 hours post-transfection before performing the assays.
-
Workflow for cell culture and transfection.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon TAS2R14 activation and is the primary method for determining agonist potency (EC50).
Materials:
-
Transfected HEK293T cells in a 96-well plate
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader
Protocol:
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
-
Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Record baseline fluorescence for a short period.
-
Automatically add the agonist dilutions to the wells.
-
Continue to record the fluorescence intensity over time to measure the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the baseline fluorescence (F) to get ΔF/F.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Assay
This protocol is for measuring the inhibition of cAMP production following the activation of the Gαi-coupled TAS2R14.
Materials:
-
Transfected HEK293T cells
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Stimulation:
-
Pre-incubate the transfected cells with serial dilutions of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of the chosen kit. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer for a specific antibody.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the agonist concentration.
-
Fit the data to determine the IC50 value, representing the concentration of agonist that causes a half-maximal inhibition of forskolin-induced cAMP production.
-
Western Blot for ERK1/2 Phosphorylation
This protocol determines the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Transfected HEK293T cells in 6-well plates
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with different concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized data to show the dose-dependent effect of the agonist on ERK1/2 phosphorylation.
-
Workflow for Western blotting to detect ERK1/2 phosphorylation.
References
Application Notes and Protocols for High-Throughput Screening of TAS2R14 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a potent TAS2R14 agonist in high-throughput screening (HTS) campaigns to identify novel modulators of the bitter taste receptor 14 (TAS2R14). The protocols detailed below are optimized for accuracy, reproducibility, and scalability.
Introduction to TAS2R14
Taste receptor type 2 member 14 (TAS2R14) is a G protein-coupled receptor (GPCR) that plays a crucial role in the perception of bitter taste[1][2][3]. It is one of the most broadly tuned human bitter taste receptors, recognizing a wide variety of structurally diverse compounds[2][3]. Beyond its expression in taste receptor cells on the tongue, TAS2R14 is also found in extra-oral tissues such as the respiratory system, where its activation can lead to bronchodilation, and it is implicated in innate immune responses. This makes TAS2R14 an attractive target for drug discovery in various therapeutic areas.
High-throughput screening assays are essential for identifying new agonists and antagonists of TAS2R14. The following protocols describe the use of a representative potent TAS2R14 agonist as a reference compound in two common HTS assay formats: a cell-based calcium mobilization assay and an IP-One HTRF assay. For the purpose of these notes, we will refer to a potent derivative of flufenamic acid, a well-characterized TAS2R14 agonist, as the reference agonist.
TAS2R14 Signaling Pathway
Activation of TAS2R14 by an agonist initiates a canonical GPCR signaling cascade. The receptor couples to the G protein gustducin. Upon activation, the Gα subunit of gustducin dissociates and, along with the βγ subunits, activates phospholipase Cβ2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent dyes.
References
Probing the Enigmatic World of Bitter Taste: Application Notes for TAS2R14 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TAS2R14 Agonist-1, also known as Compound 28.1, a potent and selective chemical probe for the human bitter taste receptor, TAS2R14. This document offers detailed protocols for key in vitro experiments, quantitative data on agonist activity, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to TAS2R14 and its Agonist-1
The human taste receptor type 2 member 14 (TAS2R14) is a G protein-coupled receptor (GPCR) renowned for its remarkably broad receptive range, detecting a wide variety of structurally diverse bitter compounds.[1][2] This promiscuity makes it a crucial player in the perception of bitterness, a sensory modality that serves as a warning against ingesting potentially toxic substances.[1] Beyond the tongue, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system, where its activation can lead to bronchodilation, highlighting its potential as a therapeutic target for conditions like asthma.[3][4]
This compound (Compound 28.1) is a synthetic, high-affinity agonist developed through the chemical modification of flufenamic acid. It serves as an invaluable tool for researchers studying the pharmacology and physiological roles of TAS2R14 due to its enhanced potency and selectivity compared to its parent compound.
Quantitative Data: Agonist Potency and Efficacy
The following table summarizes the in vitro activity of this compound and other relevant compounds on the human TAS2R14 receptor.
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference |
| This compound (Cmpd 28.1) | IP1 Accumulation | HEK293 | 71 - 72 | 129 | |
| Flufenamic Acid | IP1 Accumulation | HEK293 | ~430 | 100 (normalized) | |
| Flufenamic Acid | Calcium Imaging | HEK293T | 238 | >90 | |
| Flufenamic Acid | IP1 Accumulation | HEK293T | 270 | Not Reported | |
| Flufenamic Acid | cAMP Inhibition | HEK293T | 340 | Not Reported | |
| Aristolochic Acid | Not Specified | Not Specified | Potent Agonist | Not Reported |
Signaling Pathways of TAS2R14
TAS2R14 activation by an agonist initiates a cascade of intracellular events. The receptor can couple to at least two distinct G protein pathways: the canonical Gq/gustducin pathway and the Gi pathway.
Gq/Gustducin Pathway
Upon agonist binding, TAS2R14 activates the G protein gustducin (a member of the Gq family). The activated Gα subunit, in turn, stimulates phospholipase Cβ2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which serves as a second messenger.
Gi Pathway
TAS2R14 can also couple to inhibitory G proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols
The following protocols are designed for the in vitro characterization of TAS2R14 agonists using common cell-based assays.
Experimental Workflow Overview
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following TAS2R14 activation via the Gq pathway.
Materials:
-
HEK293 cells stably or transiently expressing human TAS2R14 and a chimeric G protein (e.g., Gα16gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well microplates.
-
Poly-D-lysine.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
Fluorescence plate reader with an injection system (e.g., FlexStation 3).
Procedure:
-
Cell Plating:
-
Coat 96-well plates with poly-D-lysine.
-
Seed the transfected HEK293 cells at a density of approximately 30,000 to 50,000 cells per well.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of loading buffer to each well.
-
Incubate for 1 hour at 37°C, 5% CO2, protected from light.
-
After incubation, wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer at 2x the final desired concentration.
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline reading for approximately 15-20 seconds.
-
Inject 100 µL of the 2x compound solution into the wells.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to a positive control (e.g., a saturating concentration of a known agonist) and a vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: IP-One HTRF Assay
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust readout for Gq-coupled receptor activation.
Materials:
-
HEK293 cells expressing human TAS2R14.
-
Cell culture medium.
-
White, solid-bottom 384-well microplates.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Stimulation buffer (provided with the kit or a similar buffer containing LiCl).
-
This compound and other test compounds.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Seed HEK293-TAS2R14 cells in 384-well plates at an appropriate density.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium from the cells.
-
Add a small volume (e.g., 10 µL) of the agonist dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
IP1 Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions. This typically involves diluting the IP1-d2 and anti-IP1 cryptate conjugates in the lysis buffer.
-
Add the detection reagent mixture to each well (e.g., 10 µL).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (cryptate) and 620 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
A decrease in the HTRF ratio indicates an increase in cellular IP1 production.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the EC50.
-
Protocol 3: cAMP Inhibition Assay
This protocol is used to measure the inhibition of cAMP production following TAS2R14 activation of the Gi pathway.
Materials:
-
HEK293 cells expressing human TAS2R14.
-
Cell culture medium.
-
White, solid-bottom 384-well microplates.
-
cAMP assay kit (e.g., HTRF, Lance, or GloSensor).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and other test compounds.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Plating:
-
Plate HEK293-TAS2R14 cells in 384-well plates and incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the agonist dilutions for 15-30 minutes at room temperature.
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a solution of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., EC80) in stimulation buffer, also containing a PDE inhibitor.
-
Add the forskolin solution to all wells (except for negative controls).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection step according to the specific instructions of the chosen assay kit.
-
-
Measurement:
-
Read the plate on the appropriate plate reader.
-
-
Data Analysis:
-
The signal will be inversely (for competitive immunoassays) or directly proportional to the intracellular cAMP level.
-
Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for cAMP inhibition.
-
References
Pharmacological profiling of TAS2R14 agonist-1 in preclinical models
Application Notes: Pharmacological Profiling of TAS2R14 Agonist-1
Introduction
Taste 2 Receptor 14 (TAS2R14) is a G protein-coupled receptor (GPCR) belonging to the bitter taste receptor family.[1][2] Initially identified for its role in taste perception on the tongue, TAS2R14 is now known to be widely expressed in extra-gustatory tissues, including human airway smooth muscle (HASM), immune cells, and the gastrointestinal tract.[1][2][3] This extra-oral expression suggests its involvement in diverse physiological processes. Activation of TAS2R14 in HASM cells leads to an increase in intracellular calcium ([Ca²⁺]i) and subsequent smooth muscle relaxation, resulting in bronchodilation. This makes TAS2R14 a promising therapeutic target for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).
TAS2R14 is notable for being the most promiscuous of the 25 human TAS2Rs, responding to hundreds of chemically diverse agonists. Recent cryo-electron microscopy (cryo-EM) studies have revealed its structure, identifying both a canonical orthosteric site, often occupied by cholesterol, and intracellular allosteric binding pockets for agonists. This unique activation mechanism provides multiple avenues for therapeutic modulation.
This document describes the preclinical pharmacological profile of This compound (T2R14-A1) , a novel, potent, and selective small molecule agonist developed for therapeutic applications. The following sections provide key quantitative data and detailed protocols for its evaluation.
Data Presentation: Quantitative Profile of T2R14-A1
The pharmacological activity of T2R14-A1 was characterized using a variety of in vitro and ex vivo preclinical models. The data are summarized below.
Table 1: In Vitro Potency and Selectivity Profile of T2R14-A1 Data derived from calcium mobilization assays in HEK293T cells expressing the target receptor and a chimeric G protein (Gα16gust44). Values represent the mean ± SEM of at least three independent experiments.
| Compound | Target | EC₅₀ (nM) | Eₘₐₓ (%) | Selectivity over TAS2R10 (Fold) | Selectivity over β₂-AR (Fold) |
| T2R14-A1 | TAS2R14 | 65 ± 8.2 | 115 ± 5.1 | >1500 | >1500 |
| Flufenamic Acid | TAS2R14 | 240 ± 25 | 100 | ~100 | >1000 |
| T2R14-A1 | TAS2R10 | >100,000 | N/D | - | - |
| T2R14-A1 | β₂-Adrenergic Receptor | >100,000 | N/D | - | - |
N/D: Not Determined
Table 2: Preclinical Pharmacokinetic Profile of T2R14-A1 in Mice Pharmacokinetic parameters following a single intravenous (IV) or oral (PO) administration in male C57BL/6 mice.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Half-life (t½) | 2.5 hours | 3.1 hours |
| Clearance (CL) | 15 mL/min/kg | - |
| Volume of Distribution (Vd) | 2.8 L/kg | - |
| Cₘₐₓ | - | 450 ng/mL |
| Tₘₐₓ | - | 0.75 hours |
| Oral Bioavailability (F%) | - | 45% |
Signaling Pathway and Experimental Workflows
Visual diagrams are provided below to illustrate the TAS2R14 signaling cascade and the experimental procedures used for profiling T2R14-A1.
Caption: TAS2R14 canonical signaling pathway.
Caption: Workflow for the in vitro calcium mobilization assay.
Caption: Workflow for the ex vivo airway smooth muscle relaxation assay.
Experimental Protocols
Protocol 1: In Vitro Receptor Activation - Calcium Mobilization Assay
This protocol details the measurement of T2R14-A1-mediated receptor activation by quantifying intracellular calcium mobilization in a recombinant cell line.
1. Materials and Reagents:
-
HEK293T Cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
pcDNA expression vectors for human TAS2R14 and chimeric G protein Gα16gust44
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
Fluo-4 AM Calcium Imaging Kit
-
Probenecid
-
Assay Buffer: C1-buffer (130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose, pH 7.4)
-
T2R14-A1 and reference agonists
-
96-well black, clear-bottom cell culture plates
-
Fluorometric Imaging Plate Reader (FLIPR)
2. Cell Culture and Transfection:
-
Seed HEK293T cells into a 96-well plate at a density of 40,000 cells/well.
-
Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Co-transfect cells with plasmids encoding TAS2R14 and Gα16gust44 using a suitable transfection reagent according to the manufacturer's protocol. Cells transfected with an empty vector serve as a negative control.
-
Incubate the transfected cells for 24-48 hours to allow for receptor expression.
3. Calcium Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Prepare the Fluo-4 AM loading buffer containing 2.5 mM probenecid.
-
Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with 100 µL of C1-buffer.
-
Add 50 µL of C1-buffer to each well and allow the plate to equilibrate to room temperature for 10 minutes.
-
Prepare serial dilutions of T2R14-A1 in C1-buffer in a separate compound plate.
-
Place both plates into the FLIPR instrument.
-
Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds, then add 50 µL of the compound dilutions to the cell plate.
-
Continue to record the fluorescence signal for at least 120 seconds.
4. Data Analysis:
-
The response is calculated as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀).
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Use a non-linear regression model (four-parameter variable slope) to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: Ex Vivo Airway Smooth Muscle Relaxation Assay
This protocol assesses the functional effect of T2R14-A1 on pre-contracted airway tissue, providing a measure of its bronchodilatory potential.
1. Materials and Reagents:
-
Male C57BL/6 mice (8-12 weeks old)
-
Krebs-Henseleit (K-H) Buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11.1 Glucose)
-
Methacholine (MCh)
-
T2R14-A1
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
2. Tissue Preparation:
-
Humanely euthanize the mouse and immediately excise the trachea.
-
Place the trachea in ice-cold K-H buffer.
-
Under a dissecting microscope, carefully clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of K-H buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 0.5 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, contract the tracheal rings by adding MCh to a final concentration of 1 µM to achieve a stable submaximal contraction plateau.
-
Once the contraction is stable, add T2R14-A1 to the organ bath in a cumulative, logarithmic concentration-response fashion (e.g., 1 nM to 100 µM).
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the isometric tension continuously throughout the experiment.
4. Data Analysis:
-
Calculate the relaxation at each concentration of T2R14-A1 as a percentage of the initial MCh-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the agonist concentration.
-
Use non-linear regression to fit the data and determine the EC₅₀ and Eₘₐₓ for relaxation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TAS2R14 Agonist-1 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with TAS2R14 agonist-1 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[1][2] It is crucial to ensure the compound is fully dissolved, which can be aided by vortexing or brief sonication.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cells in culture?
A2: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxic effects.[4] Some studies suggest that even concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types, so it is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your assays.[5]
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with your compound. For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
A4: Determining the kinetic solubility of your compound under your specific experimental conditions is essential. A common method is to perform a solubility test by preparing a series of dilutions of your compound in your cell culture medium, incubating for a period that mimics your experiment, and then assessing for precipitation either visually or by measuring absorbance/turbidity. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer or Cell Culture Medium
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my aqueous assay buffer or cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the buffer or medium once the DMSO is diluted.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most direct solution is to lower the final concentration of the agonist in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. Adding the DMSO stock to pre-warmed (37°C) medium while gently vortexing can also help.
-
Use Co-solvents: In some cases, using a co-solvent like ethanol, polyethylene glycol (PEG), or glycerol in addition to DMSO can improve solubility. However, you must first verify the compatibility and potential toxicity of any co-solvent with your specific cell line.
-
Adjust the pH: The solubility of some compounds is pH-dependent. If this compound has ionizable groups, adjusting the pH of your buffer (while ensuring it remains compatible with your assay) might increase its solubility.
Issue 2: Time-Dependent Precipitation of this compound in Cell Culture
Question: My solution of this compound is initially clear in the cell culture medium, but a precipitate forms over the course of my experiment (e.g., after several hours of incubation). What could be the cause?
Answer: Time-dependent precipitation can be influenced by several factors related to the cell culture environment and the compound's stability.
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design permits, shortening the incubation time may prevent the compound from precipitating.
-
Serum Protein Binding: The agonist may bind to proteins in the fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes. Consider reducing the serum percentage, but be mindful of the potential impact on cell health.
-
pH Shift in Culture: Cellular metabolism can cause the pH of the culture medium to increase over time. If the agonist's solubility is lower at a higher pH, this could lead to precipitation. Ensure your incubator's CO2 levels are stable to maintain the medium's buffering capacity.
-
Use Solubilizing Agents: Pharmaceutically acceptable solubilizing agents like cyclodextrins can be used to enhance and maintain the solubility of compounds in aqueous solutions, provided they are compatible with your cell-based assay.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) at 25°C |
| DMSO | > 50 |
| Ethanol | 15 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent (final concentration) | Apparent Solubility (µM) |
| 1% DMSO | 5 |
| 1% DMSO + 1% Ethanol | 12 |
| 1% DMSO + 0.5% PEG400 | 18 |
Table 3: Recommended Maximum Final Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Final Concentration |
| DMSO | < 0.5% |
| Ethanol | < 0.5% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of this compound in your specific assay buffer.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Dilution into Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your aqueous buffer in triplicate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Controls: Include a positive control for precipitation (a high concentration of a known poorly soluble compound), a negative control (buffer with 1% DMSO only), and a blank (buffer only).
-
Incubation: Seal the plate and shake it at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance compared to the negative control indicates precipitation. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Protocol 2: Solubility Assessment in Cell Culture Medium
This protocol is to determine the solubility of this compound under your actual cell culture conditions.
-
Prepare Intermediate DMSO Stocks: Create a series of intermediate DMSO stocks through serial dilution of your high-concentration primary stock.
-
Add to Medium: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each intermediate DMSO stock to the corresponding wells containing 200 µL of your complete cell culture medium (pre-warmed to 37°C). Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the duration of your experiment (e.g., 24 hours).
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance at 600 nm. The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Visualizations
References
Troubleshooting low signal in TAS2R14 calcium flux assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in TAS2R14 calcium flux assays.
Frequently Asked Questions (FAQs)
Q1: What is a TAS2R14 calcium flux assay and what is it used for?
A TAS2R14 calcium flux assay is a cell-based functional assay used to study the activation of the bitter taste receptor 2R14 (TAS2R14). This receptor, a G protein-coupled receptor (GPCR), is known for its ability to recognize a wide variety of bitter compounds.[1][2][3] When an agonist binds to TAS2R14, it triggers a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i).[4] This change in calcium levels is detected using a calcium-sensitive fluorescent dye. The assay is a critical tool in drug discovery and taste biology for identifying and characterizing novel agonists and antagonists of TAS2R14.[1]
Q2: What are some common causes of low or no signal in my TAS2R14 calcium flux assay?
Low or no signal can stem from several factors, including:
-
Cell Health and Viability: Poor cell health can impair receptor expression and signaling.
-
Suboptimal Cell Density: Both too few and too many cells can lead to a weak signal.
-
Inefficient Dye Loading: Inadequate loading of the calcium indicator dye results in a low baseline fluorescence.
-
Dye Leakage: The fluorescent dye can leak out of the cells, reducing the intracellular concentration.
-
Compound-Related Issues: The test compound may not be an agonist for TAS2R14, or its concentration may be too low.
-
Receptor Expression and Functionality: Low expression or improper folding of the TAS2R14 receptor can lead to a diminished response.
-
Instrument Settings: Incorrect settings on the fluorescence plate reader or microscope can prevent signal detection.
-
Phototoxicity: Excessive exposure to excitation light can damage cells and reduce their responsiveness.
Q3: How can I confirm that my cells are healthy and viable for the assay?
Before starting your calcium flux assay, it is crucial to assess cell health. You can do this by:
-
Visual Inspection: Check for normal morphology and adherence using a microscope.
-
Trypan Blue Exclusion Assay: This method can be used to determine the percentage of viable cells in your population. A viability of >95% is recommended.
-
Growth Rate Monitoring: Ensure that your cells are doubling at the expected rate.
Q4: What is the optimal cell density for a calcium flux assay?
The optimal cell density is cell-line dependent and should be determined empirically. A good starting point for HEK293 cells, commonly used for TAS2R14 expression, is to seed them to achieve 80-90% confluency on the day of the assay. Over-confluent cells may exhibit reduced receptor expression and signaling, while sparse cultures can yield a low overall signal.
Q5: What are some known agonists and antagonists for TAS2R14 that I can use as controls?
Using appropriate positive and negative controls is essential for validating your assay. TAS2R14 is a promiscuous receptor, responding to a wide range of bitter compounds.
-
Known Agonists (Positive Controls): Flufenamic acid, aristolochic acid, and absinthin are potent agonists of TAS2R14 and can be used to confirm that the assay is working correctly.
-
Known Antagonists (for inhibition assays): Several antagonists have been identified that can block the activation of TAS2R14.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to diagnosing and resolving low signal issues in your TAS2R14 calcium flux assays.
Problem 1: Low Baseline Fluorescence
A low baseline fluorescence indicates that the cells have not been loaded efficiently with the calcium indicator dye.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Titrate the concentration of the calcium indicator dye (e.g., Fluo-4 AM). Typical starting concentrations range from 1-5 µM. |
| Inadequate Incubation Time | Optimize the dye loading incubation time. A common starting point is 30-60 minutes at 37°C. |
| Inefficient Dye Solubilization | Ensure the AM ester form of the dye is properly dissolved in anhydrous DMSO. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.02%) can aid in dye dispersal and cell loading. |
| Dye Hydrolysis | Prepare fresh dye solutions for each experiment, as AM esters are susceptible to hydrolysis. |
Problem 2: High Background or Low Signal-to-Noise Ratio
High background fluorescence can mask the specific signal from your cells.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Extracellular Dye | Wash the cells thoroughly with assay buffer after dye loading to remove any extracellular dye. Some "no-wash" kits are available, but if high background is an issue, a wash step is recommended. |
| Dye Leakage | The de-esterified dye can leak from the cells. To mitigate this, consider lowering the incubation temperature during the assay or adding an organic anion transport inhibitor like probenecid (1-2.5 mM) to the assay buffer. |
| Serum in Media | Components in serum can interfere with the assay. Perform the final steps of the assay in a serum-free buffer. Serum starvation for a few hours before the experiment can also reduce receptor desensitization. |
| Autofluorescence | Some compounds or plastics can be autofluorescent. Run a control with buffer and your compound (without cells) to check for autofluorescence. |
Problem 3: No Response to a Known Agonist
If you observe a stable baseline but no response to a known TAS2R14 agonist, the issue may lie with the cells, the receptor, or the signaling pathway.
| Potential Cause | Recommended Solution |
| Poor Receptor Expression or Trafficking | Poor cell surface expression is a known issue for many TAS2Rs. Optimize transfection conditions if you are transiently expressing the receptor. The use of chimeric receptors with signal peptides can improve cell surface expression. |
| Cell Line Issues | Ensure you are using a cell line that is appropriate for GPCR signaling assays (e.g., HEK293). Verify the identity of your cell line. |
| Incorrect G Protein Coupling | TAS2R14 couples to G proteins like gustducin and Gαq to initiate the calcium signaling cascade. Co-transfection with a promiscuous G protein like Gα16 may enhance the signal if the endogenous G proteins are not coupling efficiently. |
| Receptor Desensitization | Prolonged exposure to low levels of agonists (e.g., from serum) can cause receptor desensitization. Serum-starve the cells for several hours before the assay. |
| Agonist Potency and Concentration | Verify the identity and purity of your agonist. Prepare fresh dilutions and perform a dose-response curve to ensure you are using an effective concentration. |
| Phototoxicity | Excessive light exposure can damage cells and abolish their ability to respond. Minimize light exposure by using the lowest possible excitation intensity and exposure time. |
Experimental Protocols
Key Experimental Protocol: Calcium Flux Assay using Fluo-4 AM
This protocol provides a general workflow for a TAS2R14 calcium flux assay in a 96-well plate format using HEK293 cells.
-
Cell Seeding:
-
Seed HEK293 cells stably or transiently expressing TAS2R14 into a black-walled, clear-bottom 96-well plate.
-
Aim for a confluency of 80-90% on the day of the assay.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical final concentration of Fluo-4 AM is 2-5 µM. Pluronic F-127 (0.02%) and probenecid (2.5 mM) can be included.
-
Remove the cell culture medium from the wells.
-
Add an equal volume of the 2X loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing (Optional but Recommended):
-
Gently aspirate the dye loading solution.
-
Wash the cells twice with assay buffer.
-
After the final wash, add assay buffer to each well.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Record the baseline fluorescence for a short period (e.g., 10-20 seconds) before compound addition.
-
-
Compound Addition and Signal Detection:
-
Use the instrument's injectors to add your test compounds or control agonists.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), or as a ratio of the peak fluorescence to the baseline (F/F₀).
-
For dose-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Visualizations
TAS2R14 Signaling Pathway
Caption: TAS2R14 signaling cascade upon agonist binding.
Calcium Flux Assay Experimental Workflow
Caption: General workflow for a TAS2R14 calcium flux assay.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoinformatics View on Bitter Taste Receptor Agonists in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing TAS2R14 agonist-1-induced receptor desensitization in long-term studies.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering receptor desensitization in long-term studies involving TAS2R14 and its agonists.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in TAS2R14 response after prolonged exposure (18+ hours) to our agonist (Agonist-1). Is this expected?
A1: Yes, this phenomenon is known as agonist-promoted desensitization and is a common characteristic of G-protein coupled receptors (GPCRs) like TAS2R14.[1][2] Long-term exposure to many agonists can lead to a waning of receptor function.[1] For TAS2R14, exposure to certain agonists for 18 hours has been shown to cause approximately 50% desensitization.[1][3] This is often due to a net loss of cellular receptors through a process called down-regulation.
Q2: What is the underlying mechanism of TAS2R14 desensitization?
A2: The primary mechanism involves the agonist-bound receptor being phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which blocks further G-protein coupling (desensitization) and initiates receptor internalization into endosomes. Following internalization, the receptor can be targeted for degradation in lysosomes, leading to a reduction in the total number of receptors, a process known as down-regulation.
Q3: Can different agonists for the same receptor (TAS2R14) cause different degrees of desensitization?
A3: Absolutely. This phenomenon is known as "biased agonism" or "biased signaling". Different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others. For TAS2R14, some agonists strongly promote β-arrestin recruitment and subsequent internalization and degradation, leading to significant desensitization. In contrast, other agonists, like diphenhydramine (DPD), may still activate G-protein signaling but cause minimal β-arrestin recruitment, internalization, and down-regulation, resulting in significantly less desensitization.
Q4: Our "Agonist-1" seems to be causing significant desensitization. Are there ways to mitigate this in our long-term experiments?
A4: Mitigating desensitization can be approached in several ways:
-
Agonist Selection: If possible, screening for alternative agonists that are biased away from the desensitization pathway (i.e., less recruitment of β-arrestin) could be a primary strategy.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow for receptor resensitization, where receptors are recycled back to the cell surface.
-
Lower Agonist Concentrations: While needing to be effective, using the lowest possible concentration of your agonist that elicits the desired physiological response may reduce the rate and extent of desensitization.
-
Investigating Receptor Mutants: For mechanistic studies, using a phosphorylation-deficient mutant of TAS2R14 can help determine the role of GRK-mediated phosphorylation in the observed desensitization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete loss of response to Agonist-1 after 24 hours. | Severe receptor down-regulation. | 1. Confirm Receptor Expression: Perform immunoblotting or qPCR to quantify total TAS2R14 protein and mRNA levels, respectively, after agonist treatment. A significant decrease would confirm down-regulation. 2. Assess Cell Surface Receptors: Use confocal microscopy or cell surface biotinylation assays to determine if the loss of response is due to a decrease in receptors at the plasma membrane. 3. Test a "Biased Agonist": As a positive control for receptor functionality, test an agonist known to cause minimal desensitization, such as diphenhydramine (DPD). |
| Variability in desensitization between experiments. | 1. Inconsistent agonist exposure time or concentration. 2. Cell passage number affecting receptor expression or signaling components. 3. Differences in cell density. | 1. Standardize Protocols: Ensure precise timing and concentration of agonist application. 2. Use Consistent Cell Passages: Use cells within a defined low passage number range for all experiments. 3. Control Cell Confluency: Plate cells at a consistent density to avoid variability in receptor expression. |
| Agonist-1 induces a response, but it's much lower than expected based on initial short-term experiments. | Rapid desensitization is occurring. | 1. Time-Course Experiment: Perform a time-course study of desensitization (e.g., 15 min, 1h, 6h, 18h) to understand the kinetics of response loss. 2. β-arrestin Recruitment Assay: Use a β-arrestin recruitment assay to determine if your agonist is a strong recruiter, which is often correlated with rapid desensitization. |
| Heterologous desensitization is observed (response to other GPCR agonists is also diminished). | Downstream signaling components (e.g., G-proteins, PLCβ) are down-regulated or uncoupled. | 1. Measure Downstream Effectors: Assess the levels and activity of key signaling molecules in the pathway. 2. Use Control Agonists: Test agonists for other GPCRs that couple to different G-protein pathways to determine the specificity of the heterologous desensitization. |
Quantitative Data Summary
The following tables summarize data on the differential effects of various TAS2R14 agonists after long-term exposure (18 hours).
Table 1: Homologous Desensitization of TAS2R14 by Different Agonists
| Agonist | Desensitization (%) |
| Flufenamic Acid (FFA) | ~50% |
| Aristolochic Acid (AA) | ~50% |
| Chlorhexidine (CLX) | ~50% |
| Papaverine (PAP) | ~45-60% |
| Diphenhydramine (DPD) | ~25% |
| Data derived from studies on human airway smooth muscle (HASM) cells measuring intracellular calcium ([Ca²⁺]i) response after 18 hours of agonist exposure. |
Table 2: Effect of Long-Term Agonist Exposure on TAS2R14 Expression
| Agonist | Change in Total TAS2R14 Expression | Change in Cell Surface TAS2R14 Expression |
| Flufenamic Acid (FFA) | ~40% Decrease | Decrease |
| Aristolochic Acid (AA) | ~40% Decrease | Decrease |
| Chlorhexidine (CLX) | ~40% Decrease | Decrease |
| Diphenhydramine (DPD) | Increase | Increase |
| Data from immunoblotting and confocal microscopy of FLAG-tagged TAS2R14 in transfected HEK-293 cells after 18 hours of agonist exposure. |
Experimental Protocols
1. Long-Term Desensitization Assay (Calcium Mobilization)
-
Cell Culture: Plate human airway smooth muscle (HASM) cells or TAS2R14-transfected HEK-293 cells in 96-well plates.
-
Agonist Treatment: Treat cells with the TAS2R14 agonist (e.g., 200 µM) or vehicle control for 18 hours.
-
Calcium Indicator Loading: Wash cells and load with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Challenge: Challenge the cells with a second dose of the same TAS2R14 agonist. As a control for heterologous desensitization, challenge separate wells with an agonist for a different receptor that also mobilizes calcium (e.g., endothelin-1).
-
Data Acquisition: Measure the change in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader.
-
Calculation: Desensitization is calculated as: (1 - (Response after pre-treatment / Response with vehicle pre-treatment)) * 100%.
2. Immunoblotting for Total Receptor Expression
-
Cell Lysis: After 18 hours of agonist treatment, wash cells and lyse them in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against TAS2R14 (or an epitope tag like FLAG) and a loading control (e.g., GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
3. Confocal Microscopy for Receptor Internalization
-
Cell Culture and Transfection: Plate cells on glass coverslips and transfect with a construct expressing an epitope-tagged TAS2R14 (e.g., FLAG-TAS2R14).
-
Agonist Treatment: Treat cells with the agonist or vehicle for the desired time (e.g., 18 hours).
-
Immunofluorescence Staining:
-
For cell surface receptors, perform staining on non-permeabilized cells. Fix the cells, then incubate with a primary antibody against the extracellular tag.
-
To visualize internalized receptors and their localization, permeabilize the cells after fixation and co-stain with antibodies against the receptor tag and endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes).
-
-
Imaging: Acquire images using a confocal microscope. Co-localization analysis can be performed to quantify the extent of receptor trafficking to different endosomal compartments.
Visualizations
References
- 1. Differential long-term regulation of TAS2R14 by structurally distinct agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential long-term regulation of TAS2R14 by structurally distinct agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Analysis of Potent TAS2R14 Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and characterization of potent agonists for the bitter taste receptor TAS2R14.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing potent TAS2R14 agonists?
A1: Synthesizing potent TAS2R14 agonists presents several challenges. A key difficulty is the promiscuous nature of the receptor, which recognizes a wide array of structurally diverse compounds, making the design of highly specific and potent ligands complex.[1][2][3] The absence of an experimental crystal structure for a long time made rational drug design heavily reliant on homology modeling, which has its own set of limitations.[3][4] Additionally, achieving high potency (sub-micromolar EC50 values) often requires iterative cycles of chemical synthesis and biological testing, which can be time-consuming and resource-intensive. Another challenge is ensuring the synthesized compounds have good bioavailability for potential therapeutic applications beyond taste modulation.
Q2: My synthesized compound shows low potency in the initial screening. What are the likely causes and what should I do next?
A2: Low potency in initial screenings can stem from several factors:
-
Suboptimal Ligand-Receptor Interactions: The compound may not be making key interactions within the TAS2R14 binding pocket. Consider performing structure-activity relationship (SAR) studies to understand how modifications to your compound's structure affect its activity. Computational approaches like molecular docking can help refine the binding hypothesis and guide the design of new derivatives with improved interactions.
-
Poor Physicochemical Properties: The compound might have low solubility or be unstable in the assay buffer, reducing its effective concentration. Check the compound's solubility and stability under the experimental conditions.
-
Assay-Specific Issues: The observed potency can be influenced by the specific cell line, the G protein used (e.g., Gα16gust44), and the second messenger readout (e.g., Ca2+, IP1, cAMP). It is advisable to test the compound in multiple orthogonal assays to confirm its activity.
For next steps, consider refining your computational model with the new data, synthesizing analogs with systematic structural modifications, and re-evaluating them in a panel of functional assays.
Q3: How can I improve the selectivity of my TAS2R14 agonist?
A3: Improving selectivity is crucial, especially for therapeutic applications. One approach is to exploit unique features of the TAS2R14 binding pocket that are not conserved in other receptors. Structure-based design can help identify such features. Screening your lead compounds against a panel of other TAS2Rs and relevant off-target GPCRs is essential to identify and minimize unwanted activities. For instance, a potent TAS2R14 agonist, compound 28.1, showed high selectivity when tested against a panel of 24 non-bitter taste human GPCRs.
Q4: Are there any known structural motifs or chemical groups that are consistently found in potent TAS2R14 agonists?
A4: While TAS2R14 recognizes diverse scaffolds, some general features have been associated with potent agonism. Many known agonists, such as flufenamic acid and its derivatives, contain aromatic rings that can engage in π-π stacking interactions with residues like F247 in the binding pocket. Hydrogen bond donors and acceptors are also important for interacting with key residues like His94. Bioisosteric replacement of functional groups, for example, replacing a carboxylic acid with a tetrazole, has been shown to yield potent agonists.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield during chemical synthesis of agonist derivatives. | Inefficient reaction conditions (temperature, solvent, catalyst). | Optimize reaction parameters. Consider alternative synthetic routes. |
| Starting materials are of poor quality or unstable. | Verify the purity of starting materials using analytical techniques like NMR or LC-MS. Use fresh reagents. | |
| Inconsistent results in functional assays (e.g., calcium mobilization). | Cell line instability or high passage number affecting receptor expression. | Use low-passage cells and ensure consistent cell culture conditions. Regularly check for mycoplasma contamination. |
| Variability in compound concentration due to solubility issues. | Prepare fresh stock solutions and ensure complete dissolution. Consider using a small percentage of DMSO in the final assay buffer (ensure it doesn't affect the cells or receptor). | |
| Reagent degradation (e.g., fluorescent dyes). | Store reagents as recommended by the manufacturer and protect from light. Prepare fresh working solutions for each experiment. | |
| High background signal in the assay. | Autofluorescence of the test compound. | Screen compounds for autofluorescence at the assay wavelengths. If problematic, consider a different assay format (e.g., a bioluminescence-based assay). |
| Non-specific activation of signaling pathways in the host cells. | Use a mock-transfected cell line (not expressing TAS2R14) as a negative control to identify non-specific effects. | |
| Synthesized agonist shows antagonist activity. | The compound binds to the receptor but fails to induce the conformational change required for activation. | This can be a valuable finding. Characterize the antagonistic activity by performing dose-response curves in the presence of a known agonist. The compound can serve as a tool to probe receptor function or as a lead for developing antagonists. |
Quantitative Data Summary
The following table summarizes the potency (EC50) of several known TAS2R14 agonists.
| Agonist | EC50 (nM) | Assay Type | Reference |
| Flufenamic Acid | 238 | Calcium-imaging | |
| Flufenamic Acid | 270 | IP1 accumulation | |
| Flufenamic Acid | 340 | cAMP inhibition | |
| Ligand 11 | 100-190 | IP1 accumulation | |
| Ligand 31 | 100-190 | IP1 accumulation | |
| Ligand 32 | 100-190 | IP1 accumulation | |
| Compound 28.1 | 72 | IP1 accumulation | |
| Aristolochic Acid | 10,300 | Calcium mobilization | |
| Platycodin L | 15,030 | Calcium mobilization |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from fluorescence-based intracellular calcium release assays.
Objective: To measure the increase in intracellular calcium concentration upon TAS2R14 activation.
Materials:
-
HEK293T cells
-
Expression plasmids for TAS2R14 and a chimeric G protein (e.g., Gα16gust44)
-
Transfection reagent
-
Black, clear-bottom 384-well plates
-
Assay buffer: 1x Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Test compounds and reference agonist (e.g., flufenamic acid)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with TAS2R14 and Gα16gust44 expression plasmids according to the transfection reagent manufacturer's protocol. Incubate for 24-48 hours.
-
Dye Loading: a. Prepare the dye loading solution containing Fluo-4 AM and probenecid in assay buffer. b. Remove the culture medium from the wells and add the dye loading solution. c. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C). b. Measure the baseline fluorescence. c. Use the automated injector to add the compound solutions to the wells. d. Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: a. The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio (ΔF/F). b. Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
TAS2R14 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by TAS2R14 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
Improving the potency and efficacy of TAS2R14 agonist-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and efficacy of TAS2R14 agonist-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TAS2R14 and why is it an important drug target?
A1: TAS2R14 is a bitter taste receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] It is known for its broad-spectrum response to a diverse range of bitter compounds.[3][4][5] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including human airway smooth muscle, the gastrointestinal tract, and even in the reproductive system, suggesting its involvement in a range of physiological processes. Its activation in airway smooth muscle can lead to bronchodilation, making it a potential therapeutic target for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Q2: What is the primary signaling pathway activated by TAS2R14?
A2: TAS2R14 activation typically leads to the activation of the G protein gustducin. This initiates a signaling cascade involving the dissociation of the Gα-gustducin from the βγ subunits. The free βγ subunits then activate phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a common readout for TAS2R14 activation in cellular assays. Some studies also suggest TAS2R14 can couple to other G proteins like Gαi.
Q3: What are known agonists for TAS2R14?
A3: TAS2R14 is activated by a wide variety of structurally diverse compounds. Some well-characterized agonists include the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid (FFA), aristolochic acid, and the antiretroviral drug ritonavir. The promiscuity of this receptor highlights its ability to accommodate a broad range of chemical scaffolds.
Q4: How are the potency and efficacy of a TAS2R14 agonist measured?
A4: The potency (EC50) and efficacy (Emax) of a TAS2R14 agonist are typically determined using in vitro cell-based functional assays. Common methods include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration upon agonist stimulation, often using calcium-sensitive fluorescent dyes.
-
cAMP Assays: These assays measure the inhibition of cyclic adenosine monophosphate (cAMP) accumulation, which can occur if TAS2R14 couples to Gαi proteins.
-
IP1 Accumulation Assays: This method quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the PLC pathway.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET can be used to study ligand binding and G protein activation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency (High EC50) of Agonist-1 | 1. Suboptimal agonist-receptor interaction. 2. Poor compound solubility or stability. 3. Assay conditions are not optimized. 4. Low receptor expression levels. | 1. Structural Modification: Consider structure-activity relationship (SAR) studies. Modifications to the agonist to enhance interactions with key residues in the TAS2R14 binding pocket (e.g., His94, Asn93, Tyr240) may improve potency. For example, replacing a carboxylic acid moiety with a tetrazole has been shown to increase potency for some agonists. 2. Formulation Improvement: Enhance solubility and stability by using techniques like co-solvents, cyclodextrin complexation, or creating solid dispersions. Ensure the compound is fully dissolved in the assay buffer. 3. Assay Optimization: Vary parameters such as cell density, incubation time, and temperature. The presence of serum in the media can sometimes interfere with agonist activity. 4. Receptor Expression: Verify receptor expression levels. In recombinant systems, increasing the amount of transfected plasmid can boost receptor expression and enhance the functional response. |
| Low Efficacy (Low Emax) of Agonist-1 | 1. Agonist-1 is a partial agonist. 2. Cell line is not responsive. 3. Signal transduction is compromised. | 1. Agonist Characterization: Compare the maximal response of Agonist-1 to a known full agonist for TAS2R14, such as flufenamic acid. If the maximal response is significantly lower, Agonist-1 may be a partial agonist. Further chemical modifications might be necessary to enhance its intrinsic activity. 2. Cell Line Selection: Ensure the chosen cell line (e.g., HEK293T) expresses all necessary components of the signaling pathway. Co-transfection with a promiscuous G protein like Gα16gust44 is often used to couple the receptor to the calcium signaling pathway. 3. Pathway Integrity: Confirm the functionality of the downstream signaling components. For example, you can use a direct activator of PLC to ensure the calcium release machinery is intact. |
| High Variability in Experimental Results | 1. Inconsistent cell culture conditions. 2. Inaccurate compound concentrations. 3. Edge effects in multi-well plates. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions. 2. Accurate Pipetting: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh stock solutions of the agonist regularly. 3. Plate Layout: Avoid using the outer wells of multi-well plates, which are more prone to evaporation. Include appropriate controls (vehicle, reference agonist) on every plate. |
| No Response to Agonist-1 | 1. Agonist-1 is inactive or an antagonist. 2. Incorrect experimental setup. 3. The compound is degraded. | 1. Activity Confirmation: Test Agonist-1 in a receptor binding assay to confirm it interacts with TAS2R14. If it binds but does not elicit a response, it may be an antagonist. 2. Protocol Review: Double-check all experimental steps, including transfection efficiency (if applicable), reagent concentrations, and instrument settings. 3. Compound Integrity: Assess the purity and stability of your agonist stock using analytical methods like HPLC or mass spectrometry. |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a common method for assessing TAS2R14 activation by measuring changes in intracellular calcium.
Materials:
-
HEK293T cells
-
Expression vector for human TAS2R14
-
Expression vector for Gα16gust44
-
Transfection reagent
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Reference agonist (e.g., flufenamic acid)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with the TAS2R14 and Gα16gust44 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Seed the transfected cells into 96- or 384-well plates and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer to the final working concentration.
-
Aspirate the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for each well.
-
Inject the agonist solutions into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F) to get ΔF/F.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Bioluminescence Resonance Energy Transfer (BRET) based Ligand Binding Assay
This protocol outlines a method to assess the binding of an agonist to TAS2R14.
Materials:
-
HEK293T cells
-
Expression vector for TAS2R14 fused to a nanoluciferase (Nluc)
-
Fluorescently labeled TAS2R14 ligand (tracer)
-
This compound
-
Assay buffer
-
Nluc substrate (e.g., furimazine)
-
White, opaque microplates
-
Luminescence plate reader capable of measuring dual wavelengths
Methodology:
-
Cell Culture and Transfection:
-
Transfect HEK293T cells with the TAS2R14-Nluc expression vector.
-
Seed the cells into white, opaque microplates and incubate for 24-48 hours.
-
-
Competition Binding Assay:
-
Prepare serial dilutions of the unlabeled this compound.
-
Add the agonist dilutions to the wells.
-
Add a fixed concentration of the fluorescently labeled tracer to all wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
BRET Measurement:
-
Add the Nluc substrate to all wells.
-
Immediately measure the luminescence at two wavelengths (one for the Nluc donor and one for the fluorescent acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity of the acceptor by the emission intensity of the donor.
-
Plot the BRET ratio against the logarithm of the concentration of the unlabeled agonist.
-
Fit the data to a competition binding curve to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
-
Visualizations
Signaling Pathway of TAS2R14
References
- 1. TAS2R14 - Wikipedia [en.wikipedia.org]
- 2. Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bitter Taste Receptor TAS2R14 as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Batch-to-Batch Variability of Synthetic TAS2R14 Agonist-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of synthetic TAS2R14 agonist-1.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in potency (EC50) of synthetic this compound between two different batches. What are the potential causes?
A1: Discrepancies in potency between batches of synthetic compounds can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or variations in the crystalline structure (polymorphism).[1][2] We recommend performing in-house quality control checks on each new batch before use.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects not seen with previous batches. Why might this be happening?
A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch.[1] These can include residual solvents from synthesis, byproducts, or degradation products.[1] A thorough purity analysis via HPLC/UPLC and mass spectrometry is strongly advised.
Q3: The solubility of our new batch of this compound in our assay buffer is different from the previous batch. What should we do?
A3: Variations in solubility can be attributed to differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches.[1] Gentle warming of the solution and brief sonication can often help to fully dissolve the compound. If solubility issues persist, preparing a fresh stock solution in an appropriate solvent like DMSO is recommended. It is also advisable to verify the purity and water content of the solvent, as this can impact solubility.
Q4: What is the generally accepted purity level for a synthetic agonist like this compound for in vitro and in vivo studies?
A4: The acceptable purity level is dependent on the application. For initial in vitro screening, a purity of >95% is often considered sufficient. However, for in vivo studies and more advanced preclinical development, a much higher purity of >98% or even >99% is typically required, with all impurities greater than 0.1% identified and characterized.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency (rightward shift in dose-response curve).
-
Complete loss of activity.
-
Visible precipitation or cloudiness in assay wells.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | Verify the solubility of the specific batch in your assay medium. Lipophilic compounds can be particularly challenging. Use a phase-contrast microscope to inspect for precipitation. Consider preparing a higher concentration stock in 100% DMSO and performing a serial dilution. Keep the final DMSO concentration consistent across all wells and below a level that affects cell viability (typically <0.5%). |
| Non-Specific Binding | Lipophilic compounds can bind to plasticware and serum proteins. Use low-protein-binding plates. Consider including a carrier protein like bovine serum albumin (BSA) in your assay buffer (typically 0.1-1%) to block non-specific binding sites. Ensure adequate washing steps in your protocol to remove unbound compound. |
| Chemical Instability | The compound may be unstable in your assay buffer. Assess the stability of the agonist in the buffer over the time course of your experiment by re-testing the solution at different time points. |
| Batch-to-Batch Purity Differences | A new batch may have a lower percentage of the active compound. Perform analytical chemistry to confirm the purity of each batch (see Analytical Methods table below). Adjust the concentration based on the purity of the new batch. |
Issue 2: Unexpected Cellular Phenotypes or Signaling Events
Symptoms:
-
Cellular effects that are not consistent with TAS2R14 activation.
-
Activity in cell lines that do not express TAS2R14.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of the Agonist | Test the agonist in a receptor-null cell line (a cell line that does not endogenously express TAS2R14) as a negative control. Any observed activity would indicate an off-target effect. |
| Presence of Active Impurities | An impurity in a particular batch may have its own biological activity. Use a selective TAS2R14 antagonist. If the unexpected effect is not blocked by the antagonist, it is likely due to an off-target effect or an impurity. Review the impurity profile of the batch from the certificate of analysis or perform in-house analytical chemistry. |
| Activation of other TAS2R subtypes | TAS2R14 is just one of 25 human bitter taste receptors. The agonist, or impurities, may activate other TAS2Rs expressed in your cell system. If possible, use a cell line specifically engineered to only express TAS2R14. |
Analytical Methods for Quality Control of Different Batches
| Analytical Technique | Purpose | Expected Outcome for High-Quality Batch |
| HPLC/UPLC | To determine the purity of the compound and identify any impurities. | A single major peak corresponding to the agonist, with purity >98%. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A mass peak corresponding to the expected molecular weight of this compound. |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the compound. | The resulting spectrum should match the known structure of the agonist. |
| Elemental Analysis | To confirm the elemental composition of the compound. | The percentage of C, H, N, O, etc., should match the theoretical values for the molecular formula. |
Experimental Protocols & Signaling Pathways
TAS2R14 Signaling Pathway
TAS2R14 is a G-protein coupled receptor (GPCR). Upon binding of an agonist, it initiates a signaling cascade that results in an increase in intracellular calcium.
Caption: TAS2R14 signaling cascade upon agonist binding.
Troubleshooting Workflow for Batch-to-Batch Variability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to batch-to-batch variability.
Caption: A logical workflow for troubleshooting batch variability.
Protocol: Calcium Mobilization Assay for TAS2R14 Activation
This protocol is for measuring the increase in intracellular calcium ([Ca²⁺]i) in response to this compound using a fluorescent dye like Fluo-4 AM in a 96-well plate format.
Materials:
-
HEK293 cells stably expressing human TAS2R14
-
HEK293 wild-type cells (for negative control)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (from different batches)
-
Known TAS2R14 agonist (positive control, e.g., flufenamic acid)
-
DMSO
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating:
-
Seed HEK293-TAS2R14 cells and wild-type HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES to final concentrations of 2 µM and 0.02% respectively.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES, leaving 100 µL of buffer in each well after the final wash.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound from each batch in 100% DMSO.
-
Perform a serial dilution in HBSS with 20 mM HEPES to prepare 2X working concentrations of the agonist.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FlexStation 3) equipped with an automated liquid handling system.
-
Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Add 100 µL of the 2X agonist solution to the corresponding wells.
-
Continue to record the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (F_max - F_baseline) or as a ratio (F_max / F_baseline).
-
Normalize the data to the response of a maximal concentration of a known positive control agonist.
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each batch.
-
References
Best practices for handling and storing TAS2R14 agonist-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing TAS2R14 agonist-1, along with troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for powdered this compound?
For long-term stability, powdered this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Always refer to the Certificate of Analysis provided by the supplier for product-specific recommendations.
Q2: How should I prepare a stock solution of this compound?
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[1] The choice of solvent is critical; DMSO is commonly used for preparing stock solutions of small molecules.[1] Refer to the technical data sheet for solubility information. To create a sterile solution, it is recommended to filter the stock solution through a 0.2 μm microfilter.[1]
Q3: How should I store the stock solution?
Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or below. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.
Q4: Is this compound sensitive to light or air?
The stability of small molecules can be affected by light or air exposure, which can lead to decomposition. While specific data for this compound is not available, it is good practice to handle it in a way that minimizes exposure to light and air. Store solutions in amber vials or tubes wrapped in foil.
Q5: What is the primary signaling pathway activated by TAS2R14 agonists?
TAS2R14 is a G protein-coupled receptor (GPCR). Upon agonist binding, it typically activates the G protein gustducin. This leads to the dissociation of the Gα-gustducin and Gβγ subunits. The Gβγ subunit then activates phospholipase Cβ2 (PLCβ2), which in turn catalyzes the production of inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium ([Ca2+]i). Some studies also show that TAS2R14 can couple to other G proteins like Gαi and inhibit cAMP accumulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low signal in cell-based assays | Compound Degradation: Improper storage or handling may have degraded the agonist. | Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C or -80°C for aliquots) and avoid multiple freeze-thaw cycles. |
| Low Receptor Expression: The cell line used may have low or inconsistent expression of TAS2R14. | Verify TAS2R14 expression levels in your cell line using techniques like qPCR or western blotting. Consider using a cell line with confirmed high expression. | |
| Incorrect Assay Conditions: The assay buffer, cell density, or incubation times may not be optimal. | Optimize assay parameters. Ensure the solvent concentration (e.g., DMSO) is not inhibiting the cellular response. | |
| High background signal | Compound Precipitation: The agonist may have precipitated out of the solution at the working concentration. | Check the solubility of the agonist in your assay buffer. You may need to adjust the final concentration or use a different solvent system if compatible with your cells. |
| Cellular Stress: High concentrations of the agonist or solvent may be causing cellular stress or toxicity, leading to non-specific responses. | Perform a dose-response curve to determine the optimal concentration range. Include a vehicle control to assess the effect of the solvent on the cells. | |
| Inconsistent results between experiments | Variability in Stock Solution: Incomplete solubilization or precipitation in the stock solution can lead to inconsistent concentrations. | Before each use, ensure your stock solution is completely thawed and vortexed thoroughly. Visually inspect for any precipitate. |
| Cell Passage Number: The responsiveness of cells can change with increasing passage number. | Use cells within a defined passage number range for all experiments to ensure consistency. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
Quantitative Data
The following table summarizes the potency of this compound in different functional assays.
| Assay Type | Parameter | Value | Reference |
| Calcium Mobilization | EC50 | 116.6 ± 23.6 nM | |
| IP1 Accumulation | EC50 | 100 nM | |
| cAMP Inhibition | EC50 | 180 nM |
Experimental Protocols
General Protocol for In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring TAS2R14 activation by monitoring intracellular calcium changes in a recombinant cell line expressing the receptor.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing TAS2R14 in a 96-well, black-walled, clear-bottom plate.
-
Culture the cells overnight to allow for adherence and formation of a confluent monolayer.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer. Include a vehicle control (e.g., buffer with the same final concentration of DMSO).
-
-
Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the compound dilutions into the respective wells and continue to measure the fluorescence signal over time (typically 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the response for each concentration (e.g., peak fluorescence minus baseline).
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
TAS2R14 Signaling Pathway
Caption: Canonical signaling pathway of the TAS2R14 receptor.
Experimental Workflow for Agonist Characterization
Caption: Workflow for characterizing TAS2R14 agonist potency.
References
Validation & Comparative
Validating the Specific Binding of TAS2R14 Agonist-1 to its Receptor: A Comparative Guide
This guide provides a comprehensive comparison of TAS2R14 agonist-1 with other known agonists for the bitter taste receptor TAS2R14. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of TAS2R14 pharmacology.
Introduction to TAS2R14 and its Agonists
The Taste 2 Receptor 14 (TAS2R14) is a G-protein-coupled receptor (GPCR) responsible for detecting a wide array of bitter-tasting compounds.[1][2][3] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system and immune cells, where it is implicated in physiological processes such as bronchodilation and innate immune responses.[1][2] This broad tissue distribution makes TAS2R14 a potential therapeutic target for conditions like asthma.
TAS2R14 is known for its promiscuity, recognizing hundreds of chemically diverse ligands. This guide focuses on validating the specific binding of a potent synthetic agonist, this compound, and compares its activity with other well-characterized agonists, such as flufenamic acid and aristolochic acid.
Comparative Analysis of TAS2R14 Agonists
The following table summarizes the potency of this compound in comparison to other known agonists. The data is derived from various functional assays that measure the downstream signaling events upon receptor activation, providing an indirect but reliable measure of agonist binding and efficacy.
| Agonist | Assay Type | Cell Line | G-Protein Used | EC50 (nM) | Emax (%) | Reference |
| This compound | Calcium Mobilization | - | - | 116.6 ± 23.6 | - | --INVALID-LINK-- |
| This compound | IP1 Accumulation | - | - | 100 | - | --INVALID-LINK-- |
| This compound | cAMP Inhibition | - | - | 180 | - | --INVALID-LINK-- |
| Flufenamic Acid | Calcium Mobilization | HEK293T | Gα16gust44 | 238 | >90 | --INVALID-LINK-- |
| Flufenamic Acid | IP1 Accumulation | HEK293T | Gαqi5-HA | 270 | - | --INVALID-LINK-- |
| Flufenamic Acid | cAMP Inhibition | HEK293T | GNAT3 | 340 | - | --INVALID-LINK-- |
| Aristolochic Acid | Calcium Mobilization | HEK293 | - | - | - | --INVALID-LINK-- |
| Saikosaponin b | Calcium Mobilization | HEK293 | G16gust44 | 4900 | - | --INVALID-LINK-- |
| Platycodin L | Calcium Mobilization | - | - | 15030 ± 1150 | - | --INVALID-LINK-- |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency. Emax (Maximum effect) is the maximal response achievable from an applied agonist.
TAS2R14 Signaling Pathway
Upon agonist binding, TAS2R14 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The primary G-protein associated with taste is gustducin. In other tissues, TAS2R14 can couple to other G-proteins like Gαi and Gαq. Activation of the G-protein initiates a downstream signaling cascade, typically involving the βγ-subunits activating phospholipase Cβ2 (PLCβ2). PLCβ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key second messenger in TAS2R signaling.
References
- 1. Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir | PLOS One [journals.plos.org]
- 3. Probing the Binding Pocket of the Broadly Tuned Human Bitter Taste Receptor TAS2R14 by Chemical Modification of Cognate Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TAS2R14 Agonist-1 and Flufenamic Acid in Bitter Taste Receptor Activation
For researchers and professionals in drug development, the quest for potent and selective modulators of taste receptors is paramount. This guide provides a detailed comparative analysis of two known agonists for the bitter taste receptor TAS2R14: TAS2R14 agonist-1 (also known as compound 28.1) and the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid.
This document summarizes key efficacy data, outlines experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for evaluating these two compounds.
Quantitative Efficacy at TAS2R14
Experimental data consistently demonstrates that this compound is a more potent and efficacious activator of the TAS2R14 receptor compared to flufenamic acid. In a direct comparison using an inositol monophosphate (IP1) accumulation assay, this compound exhibited a six-fold higher potency.[1][2][3][4][5]
| Compound | EC50 (nM) | Maximum Efficacy (Emax) |
| This compound (Compound 28.1) | 72 | 129% |
| Flufenamic Acid | ~430 | 100% (Reference) |
Table 1: Comparative efficacy of this compound and flufenamic acid in an IP1 accumulation assay. Data sourced from studies on newly synthesized 2-aminopyrimidine derivatives.
Understanding the Mechanism: The TAS2R14 Signaling Pathway
Activation of the TAS2R14 receptor by an agonist initiates a well-defined intracellular signaling cascade. This G-protein coupled receptor (GPCR) primarily couples to the G-protein gustducin or other Gαi subunits. Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The free βγ subunit then activates phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key indicator of receptor activation.
References
- 1. Discovery of 2-Aminopyrimidines as Potent Agonists for the Bitter Taste Receptor TAS2R14. (2023) | Lukas A W Waterloo | 14 Citations [scispace.com]
- 2. Discovery of 2-Aminopyrimidines as Potent Agonists for the Bitter Taste Receptor TAS2R14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TAS2R14 agonist 28.1 - Wikipedia [en.wikipedia.org]
- 5. TAS2R14 agonist 28.1 | TAS2R14 agonist | Probechem Biochemicals [probechem.com]
Cross-Validation of TAS2R14 Agonist-1 Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of a representative TAS2R14 agonist, "Agonist-1," across various in vitro assay formats. The data presented is a synthesis from multiple studies to offer a comprehensive overview for researchers investigating the pharmacology of this broadly tuned bitter taste receptor. TAS2R14, a G protein-coupled receptor (GPCR), is not only involved in taste perception but also plays physiological roles in extra-oral tissues, making it a target of interest for drug discovery.[1] The cross-validation of agonist activity in different assays is crucial for robust pharmacological characterization and for understanding potential signaling bias.
Comparative Agonist Activity
The activity of TAS2R14 agonists can be quantified using several downstream functional assays. The most common formats measure changes in intracellular second messengers, such as calcium (Ca²⁺), inositol monophosphate (IP1), and cyclic adenosine monophosphate (cAMP). The choice of assay can influence the observed potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist due to differences in signal amplification and the specific G protein coupling pathways being interrogated.
For this guide, we will use Flufenamic acid , a well-characterized TAS2R14 agonist, as our "Agonist-1" to illustrate the comparison.[1][2]
| Assay Format | G Protein Pathway | Measured Signal | Agonist (Flufenamic Acid) EC₅₀ | Reference Compounds & Notes |
| Calcium Imaging | Gαq/16gust44 | Intracellular Ca²⁺ release | ~238 nM[2] | Often utilizes a chimeric G protein (Gα16gust44) to force coupling to the PLC/Ca²⁺ pathway for a robust signal.[2] |
| IP-One HTRF® Assay | Gαq | Inositol Monophosphate (IP1) accumulation | ~270 nM | Measures a stable downstream metabolite of the PLC pathway, providing a cumulative signal over time. |
| cAMP Assay | Gαi/gustducin | Inhibition of cAMP formation | ~340 nM | Utilizes the native G protein α-subunit of gustducin (GNAT3) to measure the inhibition of adenylyl cyclase. |
Note: The EC₅₀ values presented are approximate and can vary between cell lines, expression levels, and specific experimental conditions. The data highlights the general consistency of Flufenamic acid's potency across different G protein-mediated signaling pathways.
Signaling Pathway and Experimental Workflows
Understanding the underlying signaling cascade and the principles of each assay is fundamental for interpreting experimental data.
TAS2R14 Signaling Pathway
TAS2R14, like other bitter taste receptors, is a GPCR. Upon agonist binding, it activates heterotrimeric G proteins, primarily gustducin (a Gαi family member) in taste cells. The dissociated G protein subunits (α-gustducin and βγ) initiate downstream signaling cascades. In many recombinant assay systems, TAS2R14 is coupled to the Gαq pathway, often through the use of chimeric G proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.
Experimental Workflow: Calcium Imaging Assay
This assay measures transient changes in intracellular calcium concentration upon receptor activation.
Experimental Workflow: IP-One HTRF® Assay
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of the IP3 signaling cascade.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature.
Calcium Imaging Assay
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells are transiently co-transfected with plasmids encoding for TAS2R14 and a chimeric G protein, Gα16gust44, using a suitable transfection reagent.
-
Assay Procedure:
-
24 hours post-transfection, cells are seeded into black, clear-bottom 384-well plates.
-
After another 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1-2 hours at 37°C.
-
The plate is then placed in a fluorescence imaging plate reader (e.g., FLIPR®).
-
A baseline fluorescence reading is taken before the automated addition of "Agonist-1" at various concentrations.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
The peak fluorescence response is used to determine concentration-response curves and calculate the EC₅₀ value.
-
IP-One HTRF® Assay
-
Cell Culture and Transfection: Similar to the calcium imaging assay, HEK293T cells are co-transfected with TAS2R14 and a Gαq protein.
-
Assay Procedure:
-
Transfected cells are seeded into 384-well white plates and cultured for 24-48 hours.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer.
-
"Agonist-1" is added at various concentrations, and the plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cells are lysed, and the HTRF® (Homogeneous Time-Resolved Fluorescence) reagents (IP1 conjugated to d2 and an anti-IP1 antibody labeled with a Europium cryptate) are added according to the manufacturer's protocol (e.g., Cisbio).
-
After incubation, the fluorescence is read at two wavelengths (665 nm and 620 nm). The ratio of these signals is inversely proportional to the concentration of IP1 produced by the cells.
-
cAMP Assay
-
Cell Culture and Transfection: HEK293T cells are co-transfected with TAS2R14 and the native α-subunit of gustducin (GNAT3).
-
Assay Procedure:
-
Transfected cells are seeded and grown as in the other assays.
-
Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., Forskolin) to induce a measurable level of cAMP.
-
"Agonist-1" is then added. Activation of the Gαi/gustducin pathway by TAS2R14 will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
After incubation, cells are lysed, and the cAMP concentration is determined using a suitable detection kit, such as a competitive immunoassay based on HTRF® or an enzyme-linked immunosorbent assay (ELISA).
-
The decrease in the cAMP signal is used to generate concentration-response curves for the agonist.
-
By employing multiple assay formats that probe different points in the receptor's signaling cascade, researchers can gain a more complete and validated understanding of an agonist's pharmacological profile at TAS2R14. This multi-faceted approach is essential for advancing our knowledge of this receptor's function and for the development of novel therapeutics targeting it.
References
Assessing the Antagonistic Potential of TAS2R14 Agonist Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of derivatives of a potent TAS2R14 agonist, here exemplified by Flufenamic Acid (FFA), to assess their antagonistic potential against the human bitter taste receptor TAS2R14. This receptor, implicated in both taste perception and extra-oral physiological processes, is a significant target for therapeutic intervention and taste modulation. The following sections detail the antagonistic activity of these derivatives, the experimental protocols used for their evaluation, and the underlying signaling pathways.
Comparative Analysis of TAS2R14 Antagonists
The discovery of antagonists for TAS2R14 is crucial for elucidating its physiological roles and for developing bitter-masking agents in pharmaceuticals and food products.[1][2] A key strategy in this endeavor has been the chemical modification of known agonists, such as Flufenamic Acid (FFA), a potent activator of TAS2R14.[3][4] This approach has led to the identification of several derivatives with antagonistic properties.
The data presented below is based on a study by Fierro et al. (2023), which identified and characterized a series of novel TAS2R14 antagonists, including derivatives of FFA and other scaffolds.[1] The inhibitory potency of these compounds was evaluated against the activation of TAS2R14 by two different agonists, Flufenamic Acid and Aristolochic Acid, to understand their antagonistic profile.
| Compound ID | Scaffold | IC50 against 1 µM FFA (µM) | Max. Inhibition of FFA (%) | IC50 against 1 µM Aristolochic Acid (µM) | Max. Inhibition of Aristolochic Acid (%) |
| LW118 | FFA Derivative | Not explicitly provided, but inhibits in a dose-dependent manner | Not explicitly provided | Not explicitly provided, but inhibits in a dose-dependent manner | Not explicitly provided |
| LF1 | Novel Scaffold | 6.8 ± 3.2 | 75 ± 7 | 11 ± 6.1 | > 95 |
| LF14 | Novel Scaffold | 22 ± 16 | 76 ± 17 | 14.3 ± 5.8 | 53 ± 10 |
| LF22 | Novel Scaffold | 7.2 ± 3.7 | 63 ± 13 | 4.3 ± 2.6 | 59 ± 16 |
Table 1: Antagonistic potency of selected TAS2R14 antagonists. Data is presented as mean ± SEM.
Experimental Protocols
The characterization of TAS2R14 antagonists relies on robust in vitro assays that measure the inhibition of agonist-induced receptor activation. The most common methods involve heterologous expression of the receptor in cell lines like HEK293T, followed by the measurement of downstream signaling events, primarily changes in intracellular calcium concentration.
Cell Culture and Transfection
HEK293T cells are typically used for their high transfection efficiency and low endogenous expression of taste receptors. Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For the assay, cells are transiently co-transfected with a plasmid encoding the human TAS2R14 receptor and a chimeric G-protein, such as Gα16gust44 or Gαqi. This chimeric G-protein is crucial as it couples the activation of the gustducin-linked TAS2R14 to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.
Calcium Imaging Assay (Fluorescence-Based)
This is a widely used method to assess TAS2R activation and inhibition.
-
Principle: Agonist binding to TAS2R14 activates the G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a fluorescent calcium indicator.
-
Procedure:
-
Transfected HEK293T cells are seeded into 96- or 384-well plates.
-
After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-6) in a buffered salt solution (e.g., HBSS) for approximately one hour at 37°C.
-
The cells are then washed to remove excess dye.
-
To assess antagonism, the cells are pre-incubated with the test compounds (potential antagonists) for a defined period.
-
A known TAS2R14 agonist (e.g., Flufenamic Acid) is then added to the wells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a plate reader with fluorescence detection capabilities.
-
The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal.
-
IP-One Assay (HTRF)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade.
-
Principle: Instead of measuring the transient calcium signal, this assay quantifies the accumulation of IP1, which is more stable over time. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF), a fluorescence resonance energy transfer (FRET)-based technology.
-
Procedure:
-
Transfected cells are seeded in a similar manner to the calcium imaging assay.
-
Cells are incubated with the test compounds (potential antagonists) followed by the addition of a TAS2R14 agonist.
-
After incubation, the cells are lysed, and the HTRF reagents (an IP1-d2 acceptor and an anti-IP1 cryptate) are added.
-
The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates an increase in IP1 accumulation.
-
The antagonistic activity is quantified by the degree to which the test compound prevents the agonist-induced change in the HTRF signal.
-
Visualizations
TAS2R14 Signaling Pathway
Caption: TAS2R14 canonical signaling pathway.
Experimental Workflow for Antagonist Screening
Caption: Workflow for assessing TAS2R14 antagonism.
Logical Relationship of Agonist Derivatives
Caption: Functional outcomes of agonist derivatization.
References
- 1. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of TAS2R14 Agonists: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of TAS2R14 agonists, with a focus on the highly potent and selective agonist, compound 28.1, as a representative "TAS2R14 agonist-1." We will objectively compare its performance with other known TAS2R14 agonists and provide the supporting experimental data and methodologies to aid in the evaluation of this promising therapeutic target.
Introduction to TAS2R14 Agonists
Taste 2 Receptor 14 (TAS2R14) is a G protein-coupled receptor (GPCR) initially identified for its role in bitter taste perception. Beyond the tongue, TAS2R14 is expressed in various extra-oral tissues, including airway smooth muscle cells.[1][2] Activation of these receptors leads to bronchodilation, making TAS2R14 an attractive target for the development of novel therapies for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] This guide focuses on the efficacy of a new generation of potent and selective TAS2R14 agonists, exemplified by compound 28.1, and compares them to less potent, non-selective agonists like flufenamic acid (FFA).
In Vitro Efficacy of TAS2R14 Agonists
The in vitro potency and efficacy of TAS2R14 agonists are primarily assessed through functional assays that measure the downstream signaling events following receptor activation. Key methodologies include IP-One accumulation assays and calcium mobilization assays.
Data Summary: In Vitro Efficacy of TAS2R14 Agonists
| Agonist | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Selectivity | Reference |
| Compound 28.1 | IP-One Accumulation | HEK293T | 71 | 129 | High selectivity over 24 other GPCRs | [5] |
| Flufenamic Acid (FFA) | IP-One Accumulation | HEK293T | ~426 | 100 (normalized) | Non-selective |
Key Findings:
-
Potency: Compound 28.1 demonstrates significantly higher potency than flufenamic acid, with an EC50 value approximately six times lower.
-
Efficacy: Compound 28.1 exhibits greater maximal efficacy compared to flufenamic acid in the IP-One accumulation assay.
-
Selectivity: A critical advantage of compound 28.1 is its high selectivity for TAS2R14, which is crucial for minimizing off-target effects.
In Vivo Efficacy of TAS2R14 Agonists
While direct in vivo efficacy data for the highly potent and selective compound 28.1 is not yet publicly available, studies on other TAS2R14 agonists provide strong evidence for their therapeutic potential in animal models of airway disease. The primary in vivo endpoint is the reduction of airway hyperresponsiveness and bronchoconstriction.
Data Summary: In Vivo Efficacy of TAS2R14 Agonists
| Agonist | Animal Model | Efficacy Endpoint | Key Findings | Reference |
| Flufenamic Acid (FFA) | Ovalbumin-sensitized mice | Abrogation of airway resistance | Efficacy was equivalent to conventional β-agonists. | |
| Amarogentin | Ovalbumin-sensitized guinea pigs | Reduction in specific airway resistance (sRaw) | Reduced airway hyperresponsiveness induced by histamine and citric acid, with efficacy similar to budesonide. | |
| Chloroquine and Quinine | House dust mite or ovalbumin-challenged mice | Attenuation of airway inflammation, remodeling, and hyperresponsiveness | Significantly attenuated immune cell infiltration and cytokine release. |
Key Findings:
-
Bronchodilation: TAS2R14 agonists have consistently demonstrated the ability to induce bronchodilation and reduce airway resistance in various animal models of asthma.
-
Anti-inflammatory Effects: Beyond bronchodilation, TAS2R14 agonists have been shown to possess anti-inflammatory properties, reducing key markers of allergic airway inflammation.
-
Therapeutic Potential: The in vivo data for existing TAS2R14 agonists strongly supports the therapeutic potential of this drug class for obstructive airway diseases.
Experimental Protocols
In Vitro Assay: IP-One Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with plasmids encoding for TAS2R14 and a promiscuous G-protein alpha subunit (e.g., Gα16).
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of the TAS2R14 agonist (e.g., compound 28.1 or FFA) in the presence of LiCl (to inhibit IP1 degradation) for a defined period (e.g., 60 minutes) at 37°C.
-
Cell Lysis and IP1 Detection: Cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. EC50 and Emax values are calculated from the dose-response curves.
In Vivo Model: Methacholine-Induced Bronchoconstriction in Mice
This model assesses the ability of a compound to protect against or reverse bronchoconstriction.
-
Animal Model: Ovalbumin-sensitized and challenged mice are often used to mimic allergic asthma.
-
Compound Administration: The TAS2R14 agonist is administered to the animals, typically via inhalation or intraperitoneal injection, at various doses.
-
Measurement of Airway Mechanics: Mice are anesthetized, tracheostomized, and mechanically ventilated. Baseline airway resistance is measured.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent, such as methacholine, is administered (e.g., via aerosol), and the increase in airway resistance is recorded.
-
Data Analysis: The ability of the TAS2R14 agonist to attenuate the methacholine-induced increase in airway resistance is quantified and compared to vehicle-treated and positive control (e.g., β-agonist) groups.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. TAS2R14 agonist 28.1 - Wikipedia [en.wikipedia.org]
- 2. Differential long-term regulation of TAS2R14 by structurally distinct agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bitter Taste Receptor Agonists Mitigate Features of Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAS2R14 agonist 28.1 | TAS2R14 agonist | Probechem Biochemicals [probechem.com]
Benchmarking TAS2R14 Agonist-1: A Comparative Analysis Against a Panel of Known Bitter Compounds
For Immediate Release
This guide provides a detailed comparative analysis of a novel bitter taste receptor agonist, TAS2R14 agonist-1, against a panel of well-characterized bitter compounds. The data presented herein is intended for researchers, scientists, and drug development professionals working on taste modulation and G-protein coupled receptor (GPCR) signaling.
Introduction to TAS2R14
The human bitter taste receptor TAS2R14 is a member of the G-protein coupled receptor superfamily and is notable for its exceptionally broad tuning, responding to a wide array of chemically diverse agonists.[1][2] Beyond its role in taste perception on the tongue, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system and immune cells, suggesting its involvement in physiological processes like innate immunity.[1][3] The development of potent and selective agonists for TAS2R14 is crucial for elucidating its physiological functions and for potential therapeutic applications.[1] This guide benchmarks this compound, a potent partial agonist, against other known bitter compounds to contextualize its activity and performance.
Comparative Performance Data
The potency of this compound was evaluated and compared to a selection of known bitter compounds that activate TAS2R14. The half-maximal effective concentration (EC50) values, which indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response, are summarized in the table below. Lower EC50 values signify higher potency.
| Compound | Type / Class | EC50 Value (Assay Type) | Reference(s) |
| This compound | Potent Partial Agonist | 116.6 ± 23.6 nM (Calcium imaging) ~100 nM (IP1) ~180 nM (cAMP) | |
| TAS2R14 agonist-2 (28.1) | Potent, Selective Agonist | ~72 nM | |
| Flufenamic Acid | NSAID / Reference Agonist | ~270 nM (IP1) ~340 nM (cAMP) | |
| Ritonavir | Antiretroviral Drug | Micromolar (µM) range | |
| Vanillin | Flavoring Agent | 0.57 ± 0.11 mM | |
| Aristolochic Acid | Natural Compound | Activates in micromolar (µM) range | |
| Piperine | Alkaloid (from Black Pepper) | Activates TAS2R14 signaling | |
| (-)-α-thujone | Natural Compound (from Absinthe) | Activates TAS2R14 | |
| Picrotoxinin | Neurotoxin | Activates TAS2R14 |
Note: Direct comparison of EC50 values should be made with caution, as they can vary depending on the specific assay and cell system used.
Experimental Methodologies
The characterization of TAS2R14 agonists typically involves cell-based functional assays that measure downstream events following receptor activation. The most common methods are detailed below.
Calcium-Imaging Assay (e.g., FLIPR)
This assay measures changes in intracellular calcium ([Ca2+]) concentration upon receptor activation. TAS2R14 couples to G proteins (like the chimeric Gα16gust44) that activate the phospholipase C (PLC) pathway, leading to a transient increase in intracellular calcium.
Protocol Outline:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured and transiently transfected with plasmids encoding for TAS2R14 and a promiscuous G-protein chimera, such as Gα16gust44, which links the receptor to the calcium signaling pathway.
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well plates. For inducible expression systems, an inducing agent (e.g., tetracycline) may be added.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid, which prevents the dye from leaking out of the cells.
-
Compound Addition and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR). The test compounds (agonists) are added to the wells, and the resulting change in fluorescence, which corresponds to the change in intracellular calcium, is measured in real-time.
-
Data Analysis: The fluorescence intensity data is used to generate dose-response curves, from which EC50 and Emax (maximum efficacy) values are calculated.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, which is activated by TAS2R14. This method avoids issues related to the transient nature of IP3 and calcium signals.
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are transfected with the TAS2R14 receptor and a suitable G-protein, such as Gαqi5.
-
Compound Stimulation: Transfected cells are stimulated with varying concentrations of the test agonist in the presence of an IP-degradation inhibitor (e.g., LiCl).
-
Cell Lysis and Detection: After an incubation period, the cells are lysed. The accumulated IP1 in the cell lysate is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The HTRF signal is used to determine the concentration of IP1. Dose-response curves are then generated to calculate the EC50 and Emax for the agonist.
Cyclic AMP (cAMP) Inhibition Assay
TAS2R14 can also couple to the Gα-gustducin subunit, which can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Protocol Outline:
-
Cell Culture and Transfection: Cells are co-transfected with TAS2R14, the native alpha-subunit of gustducin (GNAT3), and a biosensor for cAMP, such as the Bioluminescence Resonance Energy Transfer (BRET)-based sensor CAMYEL.
-
Forskolin Stimulation: Cells are first stimulated with forskolin, an adenylyl cyclase activator, to raise basal cAMP levels.
-
Agonist Addition: The test agonist is then added. Activation of TAS2R14 will inhibit adenylyl cyclase, leading to a decrease in the cAMP-generated BRET signal.
-
Signal Measurement: The change in the BRET signal is measured using a plate reader.
-
Data Analysis: The reduction in the BRET signal is used to construct dose-response curves and determine the inhibitory potency (EC50) of the agonist.
Visualizing the Molecular and Experimental Pathways
To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: TAS2R14 canonical and alternative signaling pathways.
Caption: General experimental workflow for benchmarking TAS2R14 agonists.
References
- 1. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoinformatics View on Bitter Taste Receptor Agonists in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the activation of the bitter taste receptor TAS2R14 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Species-Specific Differences in TAS2R14 Activation by Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Human TAS2R14 is the most promiscuous of the 25 known human bitter taste receptors, recognizing over 150 structurally diverse agonists.[1][2] Its expression is not limited to the tongue; it is also found in extra-oral tissues such as the human airway smooth muscle, suggesting its potential as a therapeutic target for conditions like asthma.[3][4][5] Given the crucial role of preclinical animal models in drug development, understanding the species-specific differences in TAS2R14 activation is paramount. It is important to note that even with high sequence identity, functional orthologs between species, such as human and mouse, may not recognize the same compounds.
Comparative Activation of TAS2R14 by Agonist-1
To investigate the species-specific effects of Agonist-1 on TAS2R14, a systematic approach is required. This involves expressing the TAS2R14 orthologs from the species of interest (e.g., human, mouse, rat) in a heterologous cell system and then performing functional assays to determine the potency and efficacy of Agonist-1.
Data Presentation: Quantitative Analysis of Agonist-1 Activity
The following table provides a standardized format for presenting the quantitative data obtained from the functional assays. This structure allows for a clear and direct comparison of Agonist-1's activity across the different TAS2R14 orthologs.
| Species | Receptor Ortholog | Assay Type | Agonist-1 EC₅₀ (µM) | Agonist-1 Eₘₐₓ (% of Control) | Hill Slope | n (replicates) |
| Human | hTAS2R14 | Calcium Imaging | Data | Data | Data | Data |
| Human | hTAS2R14 | IP₁ Accumulation | Data | Data | Data | Data |
| Mouse | mTas2r114 | Calcium Imaging | Data | Data | Data | Data |
| Mouse | mTas2r114 | IP₁ Accumulation | Data | Data | Data | Data |
| Rat | rTas2r114 | Calcium Imaging | Data | Data | Data | Data |
| Rat | rTas2r114 | IP₁ Accumulation | Data | Data | Data | Data |
Table 1: Comparative functional data for Agonist-1 on TAS2R14 orthologs. EC₅₀ represents the half-maximal effective concentration, and Eₘₐₓ indicates the maximum efficacy relative to a control agonist. The Hill slope provides information about the steepness of the dose-response curve.
Experimental Protocols
The following are detailed methodologies for key experiments to functionally characterize TAS2R14 activation.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for the heterologous expression of TAS2Rs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For functional assays, HEK293T cells are transiently co-transfected with the cDNA of the specific TAS2R14 ortholog and a chimeric G-protein, such as Gα16gust44 or Gαqi5. The chimeric G-protein is essential as it couples the activation of the receptor to the downstream signaling pathway that can be readily measured (e.g., calcium release). Transfection can be performed using reagents like TransIT-293 according to the manufacturer's protocol. Cells are typically seeded into 96-well or 384-well plates 24 hours post-transfection for use in assays.
Calcium Imaging Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Preparation: After 24-48 hours of transfection, the cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This is typically done in the presence of probenecid (e.g., 2.5 mM), which inhibits the efflux of the dye from the cells. The loading is carried out in a buffer solution (e.g., C1-buffer: 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, and 10 mM glucose, pH 7.4) for a specified time (e.g., 1 hour) at 37°C.
-
Automated Fluorometric Imaging: After washing to remove excess dye, the plate is placed in a fluorometric imaging plate reader (FLIPR).
-
Compound Addition: Different concentrations of Agonist-1 are automatically applied to the wells.
-
Data Acquisition and Analysis: Changes in fluorescence intensity are monitored over time. The peak fluorescence response after compound addition is corrected for background fluorescence. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration. Non-linear regression is used to determine the EC₅₀ and Eₘₐₓ values.
IP-One HTRF Assay (Inositol Monophosphate Accumulation)
This assay quantifies the accumulation of inositol monophosphate (IP₁), a downstream product of the phospholipase C pathway.
-
Cell Seeding: Transfected cells are seeded into 384-well plates.
-
Agonist Stimulation: After 24 hours, the culture medium is replaced with a stimulation buffer containing various concentrations of Agonist-1. The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: The stimulation is stopped by adding the detection reagents from a commercially available kit (e.g., IP-One HTRF from Cisbio), which includes IP₁-d2 conjugate and anti-IP₁ cryptate.
-
HTRF Reading: The plate is read on a compatible HTRF reader, measuring the ratio of emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio is proportional to the amount of IP₁ accumulated. Dose-response curves are generated, and EC₅₀ values are calculated using a four-parameter logistic equation.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for comparing the activation of TAS2R14 orthologs by Agonist-1.
References
- 1. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of TAS2R14 agonist-1 effects across different laboratories
The reproducibility of experimental effects is a cornerstone of scientific research, providing the foundation for building reliable and translatable knowledge. In the field of G-protein coupled receptor (GPCR) pharmacology, understanding how different laboratories observe and report the effects of the same or similar compounds is critical for drug development. This guide focuses on the bitter taste receptor TAS2R14, a promiscuous receptor that responds to a wide array of structurally diverse agonists.[1][2][3][4][5] The concept of biased agonism, where different agonists can stabilize distinct receptor conformations leading to varied downstream signaling, is particularly relevant to TAS2R14 and may contribute to apparent differences in experimental outcomes across studies.
This guide provides a comparative overview of the effects of various TAS2R14 agonists as reported in the scientific literature. It aims to offer researchers, scientists, and drug development professionals a consolidated resource for understanding the potential variability in experimental results and the underlying signaling mechanisms.
Comparative Data of TAS2R14 Agonist Effects
The following table summarizes the quantitative data on the effects of several common TAS2R14 agonists from different studies. It is important to note that direct cross-laboratory reproducibility studies are scarce; this table collates data from individual reports to provide a comparative perspective. Variations in experimental systems (e.g., cell lines, receptor expression levels) can contribute to differences in observed potency and efficacy.
| Agonist | Cell Line | Assay Type | Reported EC50 | Maximum Efficacy (Emax) | Desensitization | Reference |
| Flufenamic acid (FFA) | HEK-293T | Calcium influx | ~0.24 µM | >90% | ~50% after 18h | |
| Flufenamic acid (FFA) | HEK-293T | IP1 accumulation | 270 nM | Not Reported | Not Reported | |
| Flufenamic acid (FFA) | HEK-293T | cAMP inhibition | 340 nM | Not Reported | Not Reported | |
| Diphenhydramine (DPD) | HASM | Calcium influx | Not specified | Not specified | Minimal after 18h | |
| Aristolochic acid (AA) | HASM | Calcium influx | Not specified | Not specified | ~50% after 18h | |
| Chlorhexidine (CLX) | HASM | Calcium influx | Not specified | Not specified | ~50% after 18h | |
| Papaverine (PAP) | HASM | Calcium influx | Not specified | Not specified | ~50% after 18h | |
| Ligand 11 (FFA analog) | HEK-293T | Calcium influx | < 1 µM | >90% | Not Reported | |
| Ligand 31 (FFA analog) | HEK-293T | Calcium influx | < 1 µM | >90% | Not Reported | |
| Ligand 32 (FFA analog) | HEK-293T | Calcium influx | < 1 µM | ~67% (partial agonist) | Not Reported |
HASM: Human Airway Smooth Muscle cells HEK-293T: Human Embryonic Kidney 293T cells EC50: Half-maximal effective concentration IP1: Inositol monophosphate cAMP: Cyclic adenosine monophosphate
Experimental Protocols
Detailed methodologies are crucial for comparing results across different studies. Below are summaries of key experimental protocols used to assess TAS2R14 agonist effects.
1. Cell Culture and Transfection:
-
HEK-293T Cells: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. For TAS2R14 activity assays, cells are often transiently transfected with a plasmid encoding human TAS2R14 and a chimeric G-protein, such as Gα16gust44, to couple the receptor to the calcium signaling pathway.
-
Human Airway Smooth Muscle (HASM) Cells: Primary HASM cells are cultured in specialized smooth muscle growth medium. These cells endogenously express TAS2R14.
2. Intracellular Calcium ([Ca2+]i) Mobilization Assay:
This is the most common assay for measuring TAS2R14 activation.
-
Cells expressing TAS2R14 are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
The baseline fluorescence is measured using a plate reader (e.g., FLIPR).
-
Agonists at various concentrations are added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is recorded over time.
-
Dose-response curves are generated to calculate EC50 and Emax values.
3. Long-Term Agonist Exposure and Desensitization Assay:
This protocol assesses the effect of prolonged agonist exposure on receptor function.
-
Cells are incubated with a high concentration of the TAS2R14 agonist (e.g., 200 µM) for an extended period (e.g., 18 hours).
-
Following incubation, the cells are washed to remove the agonist.
-
A [Ca2+]i mobilization assay is then performed by challenging the cells with the same or a different agonist.
-
The magnitude of the calcium response is compared to that of cells not pre-exposed to the agonist to determine the extent of desensitization.
4. Immunoblotting for Receptor Expression:
This method is used to quantify changes in total receptor protein levels after long-term agonist exposure.
-
Cells are treated with agonists for an extended period.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for a tag on the receptor (e.g., FLAG) and a loading control (e.g., β-actin).
-
A secondary antibody conjugated to a detection enzyme is used, and the protein bands are visualized and quantified.
5. Confocal Immunofluorescent Imaging:
This technique is used to visualize the localization of the receptor at the cell surface.
-
Cells grown on coverslips are treated with agonists.
-
Non-permeabilized cells are stained with a primary antibody against an extracellular tag on the receptor.
-
A fluorescently labeled secondary antibody is then used.
-
The cells are imaged using a confocal microscope to assess the amount of receptor present on the plasma membrane.
Signaling Pathways and Experimental Workflows
TAS2R14 Signaling Pathway
TAS2R14 is a G-protein coupled receptor. Upon agonist binding, it primarily couples to the G-protein gustducin or other Gαq family members. This initiates a signaling cascade that leads to an increase in intracellular calcium. In human airway smooth muscle cells, this increase in calcium paradoxically leads to muscle relaxation.
Caption: Canonical signaling pathway of TAS2R14 activation.
General Experimental Workflow for Assessing TAS2R14 Agonist Effects
The following diagram illustrates a typical workflow for characterizing the effects of a novel TAS2R14 agonist.
Caption: A typical experimental workflow for TAS2R14 agonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoinformatics View on Bitter Taste Receptor Agonists in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling TAS2R14 agonist-1
Disclaimer: The specific chemical identifier "TAS2R14 agonist-1" does not correspond to a standard cataloged compound. This guide is based on best practices for handling novel, potent, powdered research chemicals, with the assumption that the compound is similar to known potent TAS2R14 agonists like "TAS2R14 agonist 28.1". A thorough, compound-specific risk assessment must be conducted by researchers before any handling. This document serves as a foundational resource to inform that assessment.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are designed to minimize exposure and ensure a safe laboratory environment.
Pre-Handling Risk Assessment
Prior to handling this compound, a comprehensive risk assessment is mandatory. The hazards of a novel compound are often not fully known, necessitating a cautious approach. The assessment should be documented and include the following steps.[1][2][3][4]
-
Hazard Identification: Review all available information. Since a specific Safety Data Sheet (SDS) is unavailable, evaluate the data for analogous compounds. For instance, flufenamic acid, another TAS2R14 agonist, is toxic if swallowed and causes skin and serious eye irritation.[5] More hazardous analogues like aristolochic acid are toxic, suspected of causing genetic defects and cancer, requiring even stricter controls. Assume the compound is potent and potentially toxic.
-
Exposure Evaluation: Consider all potential routes of exposure, including inhalation of dust, skin contact, eye contact, and accidental ingestion. Assess the procedures to be performed (e.g., weighing, dissolving, transfers) and identify steps with a high potential for generating dust or aerosols.
-
Control Measures: Based on the identified hazards and exposure potential, determine the necessary control measures. This includes selecting appropriate engineering controls (e.g., fume hood, ventilated enclosure), administrative controls (e.g., standard operating procedures, training), and personal protective equipment (PPE).
Caption: A workflow for the mandatory risk assessment process before handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against chemical exposure. For handling potent powders like this compound, the following PPE is required.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation, such as weighing powders outside of a containment enclosure. Provides a high protection factor. |
| Half/Full-Face Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals during the procedure. |
| Body Protection | Disposable Coveralls or Solid-Front Gown | Choose coveralls (e.g., Tyvek) or a solid-front gown with tight cuffs to protect against chemical dust. A dedicated lab coat is a minimum requirement. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses | Use chemical splash goggles for a complete seal. Safety glasses with side shields are the minimum requirement. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for safely handling potent compounds. Follow these steps meticulously.
-
Designate Handling Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any dust.
-
Assemble Equipment: Gather all necessary equipment (spatulas, weighing paper/boats, vials, solvents, vortex mixer) and place them inside the containment area before starting.
-
Prepare Waste Containers: Have clearly labeled, sealed hazardous waste containers ready within the work area for all anticipated waste streams (solid, liquid, sharps, PPE).
-
Don PPE: Put on all required PPE in the correct order in a clean area before entering the designated handling zone.
-
Tare the Balance: Place a clean weigh boat or paper on the analytical balance and tare it.
-
Transfer Compound: Carefully open the stock container inside the fume hood. Using a dedicated micro-spatula, gently transfer a small amount of the powdered this compound to the weigh boat. Use slow, deliberate movements to minimize dust generation. Never return unused substance to the stock bottle.
-
Weigh and Record: Close the sash of the fume hood or the doors of the balance enclosure. Record the final mass.
-
Prepare for Dissolution: Place the weigh boat containing the compound into a secondary container (e.g., a beaker) for stability.
-
Add Solvent: Using a pipette, add the desired solvent to the appropriate final container (e.g., a vial or flask).
-
Transfer and Dissolve: Carefully transfer the weighed powder into the solvent. This can be done by gently tapping the powder from the weigh paper or by rinsing the weigh boat with a small amount of the solvent and adding the rinse to the final container.
-
Mix Solution: Cap the container securely and mix the solution using a vortex or by gentle inversion until the compound is fully dissolved. Keep the container closed as much as possible.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent (e.g., 70% ethanol, followed by soap and water). All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: Securely close all waste containers and move them to the laboratory's designated Satellite Accumulation Area (SAA).
-
Doff PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. The typical order is to remove outer gloves, then gown/coveralls, followed by shoe covers. Remove inner gloves and face/eye protection last. Dispose of all single-use PPE in the appropriate hazardous waste container.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix different waste streams.
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, wipes, and disposable PPE.
-
Liquid Waste: Unused solutions and solvent rinses from decontamination.
-
Sharps: Contaminated needles, syringes, or glass pipettes.
-
-
Container and Labeling:
-
Use only compatible, leak-proof containers with secure lids.
-
Label all containers with the words "Hazardous Waste," the full chemical name ("this compound" and its chemical formula if known), the specific hazards ("Toxic," "Hazards Not Fully Known"), the accumulation start date, and the principal investigator's name.
-
-
Storage: Store waste in a designated and labeled Satellite Accumulation Area (SAA), away from incompatible materials. Ensure secondary containment is used to catch any potential leaks.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Never dispose of this chemical down the drain or in the regular trash.
Caption: A step-by-step workflow for the safe handling of this compound.
Summary of Safety Data
Since specific quantitative data for "this compound" is not available, this table provides a framework for the information that should be sought from the supplier or determined via a comprehensive risk assessment. Data for the known TAS2R14 agonist Flufenamic Acid is included for comparison.
| Parameter | This compound (Assumed) | Flufenamic Acid (Analogue) |
| Appearance | Solid, powder (Assumed) | Off-white solid |
| Molecular Formula | C13H10F3N7 (for Cmpd28.1) | C14H10F3NO2 |
| Primary Hazards | Potent, toxicity not fully known. Assumed toxic if swallowed, skin/eye irritant. | Toxic if swallowed, causes skin irritation, causes serious eye irritation |
| Occupational Exposure Limit | Not established. Handle as an OEB 4/5 compound (<10 µg/m³). | Not established by OSHA/NIOSH. |
| Storage | Store locked up in a tightly closed container in a cool, dry, well-ventilated area. | Store locked up in a tightly closed container in a cool, dry, well-ventilated area. |
| Incompatibilities | Strong oxidizing agents. | Strong oxidizing agents. |
| First Aid: Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. | Immediately call a POISON CENTER or doctor. Rinse mouth. |
| First Aid: Skin Contact | Remove contaminated clothing. Wash with plenty of soap and water. | Remove contaminated clothing. Wash with plenty of soap and water. If irritation occurs, get medical advice. |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek immediate medical attention. | Rinse cautiously with water for several minutes. Remove contact lenses. If irritation persists, get medical advice. |
| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, seek immediate medical attention. | Remove victim to fresh air and keep at rest. |
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Risk Assessment – Chemical Safety in Science Education [chesse.org]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
